KCa1.1 channel activator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H16O10 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C25H16O10/c26-14-9-16(28)22-20(10-14)35-25(24(31)23(22)30)13-3-5-17(15(27)8-13)34-21(29)6-2-12-1-4-18-19(7-12)33-11-32-18/h1-10,26-28,31H,11H2/b6-2+ |
InChI Key |
KDSDVMKEIOFUDT-QHHAFSJGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of KCa1.1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of activators targeting the large-conductance calcium- and voltage-activated potassium channel, KCa1.1, also known as the BK channel. This document delves into the molecular interactions, signaling pathways, and biophysical effects of various KCa1.1 activators, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to KCa1.1 (BK) Channels
The KCa1.1 channel, encoded by the KCNMA1 gene, is a crucial regulator of cellular excitability.[1] These channels are unique in their dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1] Upon activation, KCa1.1 channels facilitate the efflux of potassium (K⁺) ions, leading to membrane hyperpolarization. This hyperpolarization serves as a negative feedback mechanism, dampening cellular excitability in various physiological processes, including smooth muscle contraction, neuronal firing, and neurotransmitter release.[1]
General Mechanism of Action of KCa1.1 Activators
KCa1.1 channel activators, also known as openers, are molecules that enhance the channel's open probability. The primary mechanism by which these activators function is by shifting the voltage-activation curve of the channel to more negative potentials.[1] This means that at a given membrane potential and intracellular Ca²⁺ concentration, the channel is more likely to be in an open state in the presence of an activator. This leads to an increased K⁺ efflux and subsequent hyperpolarization of the cell membrane.
The activation of KCa1.1 channels can be achieved through various molecular mechanisms, including:
-
Direct binding to the α-subunit: Many activators directly interact with the pore-forming α-subunit of the channel.
-
Modulation of Ca²⁺ sensitivity: Some compounds increase the channel's sensitivity to intracellular Ca²⁺, requiring lower calcium concentrations for activation.
-
Interaction with auxiliary β-subunits: The presence of different β-subunits can influence the efficacy and binding of certain activators.[2]
Profile of Specific KCa1.1 Channel Activators
A variety of synthetic and naturally derived compounds have been identified as KCa1.1 channel activators. This section details the mechanism of action and quantitative data for several key examples.
KCa1.1 channel activator-1 (Quercetin Derivative)
A quercetin hybrid derivative, referred to as "this compound" (compound 1E in the source literature), acts as a selective vascular KCa1.1 channel stimulator.[3] Interestingly, this compound also exhibits blocking activity on CaV1.2 channels and displays weak myorelaxant properties.[3]
NS1619
NS1619 is a widely used experimental tool for studying KCa1.1 channels. It directly activates the channel, and this activation is dependent on the presence of intracellular Ca²⁺.[4][5] However, NS1619's mechanism is not associated with a change in the channel's voltage sensitivity.[4] It is important to note that NS1619 can have off-target effects, including inhibition of L-type Ca²⁺ channels at higher concentrations.[1]
BMS-204352 (MaxiPost)
BMS-204352 is a potent opener of KCa1.1 channels and has been investigated for its neuroprotective effects in stroke.[6][7][8] It is a calcium-sensitive opener of maxi-K channels.[9]
VSN16R
VSN16R is a cannabinoid-like compound that acts as an opener of KCa1.1 channels.[10] Its mechanism involves inducing membrane hyperpolarization, which limits excessive neural excitability.[11] This compound has been shown to be effective in animal models of spasticity.[11][12]
CTIBD
CTIBD is a novel KCa1.1 channel activator with a unique mechanism. Cryo-electron microscopy has revealed that CTIBD binds to hydrophobic regions on the extracellular side of the lipid bilayer, independent of the Ca²⁺ and membrane voltage sensing domains of the channel.[13][14][15][16] Key residues for its binding and activation have been identified as W22, W203, and F266.[13][14][15]
GoSlo-SR-5-69
GoSlo-SR-5-69 is a potent BK channel activator that shifts the voltage required for half-maximal activation (V₁/₂) negatively by approximately -100 mV.[2][6]
Quantitative Data for KCa1.1 Channel Activators
The following table summarizes the key quantitative parameters for the discussed KCa1.1 channel activators.
| Activator | EC₅₀ | ΔV₁/₂ (mV) | Notes |
| NS1619 | 32 µM (in rat cortical neurons)[4] | Not associated with a change in voltage sensitivity[4] | EC₅₀ of 3.6 µM for decrease in mitochondrial membrane potential. |
| BMS-204352 | 392 nM (at -48.4 mV in HEK293 cells)[9] | - | Also activates KCNQ5 channels with an EC₅₀ of 2.4 µM.[17] |
| GoSlo-SR-5-69 | 251 nM[6] | ~ -100 to -104 mV[2] | |
| CTIBD | Not explicitly stated | ~ -50 mV (at 10 µM)[13][14] | Activation is independent of Ca²⁺ and voltage sensing domains.[13][14] |
Signaling Pathways and Experimental Workflows
The activation of KCa1.1 channels initiates a cascade of events leading to cellular responses. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for studying KCa1.1 activators.
Detailed Experimental Protocols
The following section provides a detailed methodology for a key experiment used to characterize KCa1.1 channel activators.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of a KCa1.1 activator on whole-cell potassium currents in a mammalian cell line stably expressing the human KCa1.1 channel (e.g., HEK293 or CHO cells).
6.1.1. Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human KCa1.1 α-subunit.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free [Ca²⁺] (e.g., 1 µM). Adjust pH to 7.2 with KOH.
-
Test Compound: KCa1.1 channel activator dissolved in a suitable solvent (e.g., DMSO).
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries: For pulling patch pipettes.
6.1.2. Procedure
-
Cell Preparation: Plate the KCa1.1-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents. Record the baseline currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing the KCa1.1 activator at the desired concentration.
-
Post-Compound Recording: Once the compound has reached the cell, repeat the voltage-step protocol to record the currents in the presence of the activator.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and record the recovery of the current.
6.1.3. Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each voltage step against the corresponding membrane potential to generate I-V curves before, during, and after compound application.
-
Conductance-Voltage (G-V) Relationship: Convert the current values to conductance (G) using the equation G = I / (V - Erev), where Erev is the reversal potential for K⁺. Plot the normalized conductance (G/Gmax) against the membrane potential.
-
V₁/₂ Determination: Fit the G-V curve with a Boltzmann function to determine the voltage at which the channel shows half-maximal activation (V₁/₂). The shift in V₁/₂ (ΔV₁/₂) in the presence of the activator is a measure of its potency.
-
EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), apply a range of activator concentrations and measure the resulting shift in V₁/₂ or the increase in current at a specific voltage. Plot the response against the logarithm of the concentration and fit the data with a Hill equation.
Conclusion
The activation of KCa1.1 channels presents a promising therapeutic strategy for a range of disorders characterized by cellular hyperexcitability. A thorough understanding of the diverse mechanisms of action of KCa1.1 activators is paramount for the development of novel and selective therapeutics. This guide provides a foundational framework for researchers and drug development professionals, encompassing the core principles of KCa1.1 activation, quantitative data on key activators, and detailed experimental methodologies to facilitate further investigation in this dynamic field. The continued exploration of the molecular intricacies of KCa1.1 channel modulation will undoubtedly pave the way for innovative treatments for numerous diseases.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NS 1619 activates BKCa channel activity in rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 10. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD | Life Science Alliance [life-science-alliance.org]
- 14. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. life-science-alliance.org [life-science-alliance.org]
- 17. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of KCa1.1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of activators targeting the large-conductance calcium-activated potassium (KCa1.1) channel, also known as the BK channel. KCa1.1 channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release, making them a significant target for therapeutic intervention in a range of disorders.[1][2] This guide details the chemical synthesis of key activators, protocols for their screening and evaluation, and the signaling pathways they modulate.
I. Featured KCa1.1 Channel Activators: A Quantitative Overview
The following table summarizes the potency of several key KCa1.1 channel activators. These compounds represent diverse chemical scaffolds and have been instrumental in elucidating the physiological roles of KCa1.1 channels.
| Compound Name | Chemical Class | EC50 Value | Cell Type/Assay Condition | Reference |
| BMS-204352 | Fluoro-oxindole | 392 nM | HEK293 cells, outside-out membrane patches at -48.4 mV | [3] |
| 2.4 µM | KCNQ4 channels at -30 mV | [4] | ||
| NS11021 | Phenylthiourea | ~0.4 - 2.1 µM | Estimated from binding free energy calculations | [5] |
| >0.3 µM | Concentration-dependent activation in Xenopus laevis oocytes | [6] | ||
| Quercetin-3F-lipoyl | Flavonoid derivative | More effective than quercetin | In vitro vasorelaxant activity | [7] |
| VSN16R | Cannabinoid-like | ~10 nM | Inhibition of electrically-evoked contractions in mouse vas deferens | [8] |
| SKA-31 | Benzothiazole | 250 nM | KCa3.1 activation | [9] |
| NS309 | Oxime | 30 nM | KCa3.1 activation | [9] |
| 1-EBIO | Benzimidazolone | 30 µM | KCa3.1 activation | [9] |
II. Synthesis of KCa1.1 Channel Activators
The development of potent and selective KCa1.1 activators is a key focus of medicinal chemistry efforts. Below are synthetic approaches for notable examples.
A. Synthesis of BMS-204352 (A Fluoro-oxindole)
BMS-204352 can be synthesized in a two-step process involving the addition of an aryl Grignard reagent to an isatin, followed by fluorination using diethylaminosulfur trifluoride (DAST). Chiral resolution can be achieved through chiral HPLC or by employing a chiral resolution agent.[10] An enantioselective synthesis has also been reported using N-fluoroammonium salts of cinchona alkaloids, achieving an enantiomeric excess of up to 88%, which can be further enhanced to >99% through recrystallization.[2]
B. Synthesis of NS11021 (A Phenylthiourea Derivative)
NS11021, chemically known as 1-(3,5-bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea, is synthesized by reacting 3,5-bis-trifluoromethyl-phenyl isothiocyanate with 2-amino pyridine in acetonitrile.[11][12]
C. Synthesis of Quercetin-Based Activators
Ester-based derivatives of quercetin have been designed and synthesized to enhance selectivity for KCa1.1 channels. These syntheses typically involve the esterification of quercetin with various carboxylic acids, such as lipoic acid, to produce derivatives like 1F and 3F.[7][11] These modifications aim to improve the vasorelaxant properties by selectively stimulating KCa1.1 channels while potentially inhibiting CaV1.2 channels.[7]
D. Synthesis of VSN16R (A Cannabinoid-like Compound)
VSN16R, or (R,Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, was synthesized as an analogue of anandamide. While a detailed, step-by-step protocol is not publicly available, its development was part of an effort to create cannabinoid-like molecules with therapeutic potential for conditions like spasticity.[8][13][14]
III. Experimental Protocols for Discovery and Characterization
The identification and validation of novel KCa1.1 activators rely on robust screening and characterization assays. High-throughput screening (HTS) is employed for initial discovery from large compound libraries, followed by more detailed electrophysiological characterization.
A. High-Throughput Screening: Thallium Flux Assay
The thallium flux assay is a common fluorescence-based HTS method for identifying potassium channel modulators.[8][15][16][17]
Principle: Potassium channels are permeable to thallium ions (Tl⁺). Cells expressing KCa1.1 channels are loaded with a Tl⁺-sensitive fluorescent dye. Upon channel activation, Tl⁺ enters the cell, binds to the dye, and causes an increase in fluorescence, which is proportional to channel activity.[8][16]
Detailed Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a dye-loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM, FluxOR™ II Green) according to the manufacturer's instructions.[16][17]
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate at room temperature for 60-90 minutes in the dark.[17]
-
-
Compound Addition:
-
Prepare stock solutions of test compounds, typically in DMSO.
-
Add the compounds to the wells at the desired final concentration. Include vehicle controls (DMSO) and positive controls (known KCa1.1 activators).
-
Pre-incubate the compounds with the cells for a defined period (e.g., 30 minutes) to allow for target engagement.[15]
-
-
Stimulation and Detection:
-
Prepare a stimulus buffer containing Tl⁺ (e.g., thallium sulfate) and a depolarizing agent (e.g., a high concentration of potassium chloride) to activate voltage-dependent channels. For ligand-gated channels, an appropriate agonist is included.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add the stimulus buffer to all wells simultaneously using the plate reader's integrated liquid handling.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.[5]
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to KCa1.1 channel activity.
-
Normalize the data to vehicle controls (0% activation) and a maximal activator control (100% activation).
-
For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]
-
B. Electrophysiological Characterization: Whole-Cell Patch Clamp
Patch-clamp electrophysiology is the gold standard for detailed characterization of ion channel modulators, providing information on channel kinetics, voltage-dependence, and single-channel conductance.[6][18][19][20]
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in the entire cell membrane (whole-cell configuration).
Detailed Protocol:
-
Preparation:
-
Plate cells expressing KCa1.1 channels onto glass coverslips.
-
Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions.
-
Typical Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Typical Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA (to control intracellular Ca²⁺); pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to study Ca²⁺-dependent activation.
-
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[20]
-
-
Recording:
-
Place the coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a gigaohm seal (>1 GΩ).[20]
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
-
Voltage Protocols and Data Acquisition:
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit KCa1.1 currents.
-
Record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
To study the effect of an activator, first record baseline currents, then perfuse the bath with the compound at a known concentration and repeat the voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationships.
-
To determine the EC50, apply a range of compound concentrations and measure the potentiation of the current at a specific voltage. Plot the percentage of maximal activation against the logarithm of the concentration.
-
Analyze changes in the voltage-dependence of activation by fitting the normalized conductance-voltage (G-V) curves to a Boltzmann function.
-
IV. Signaling Pathways and Experimental Workflows
The activation of KCa1.1 channels initiates downstream signaling cascades that influence various cellular processes. Understanding these pathways is critical for predicting the therapeutic effects and potential side effects of KCa1.1 activators.
A. KCa1.1 Activation and Downstream Signaling
Activation of KCa1.1 channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization. This hyperpolarization can have several downstream effects:
-
In Smooth Muscle Cells: Hyperpolarization leads to the closure of voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting muscle relaxation. This is a key mechanism for the vasorelaxant effects of KCa1.1 activators.[2][3][21]
-
In Neurons: KCa1.1 channels contribute to the afterhyperpolarization following an action potential, which regulates neuronal firing frequency and excitability.[7] Activators can reduce neuronal hyperexcitability.
The following diagram illustrates the general signaling pathway of KCa1.1 activation in a smooth muscle cell.
Caption: KCa1.1 activator signaling pathway in smooth muscle cells.
B. Experimental Workflow for KCa1.1 Activator Discovery
The discovery of novel KCa1.1 activators typically follows a multi-stage process, beginning with high-throughput screening and progressing to more detailed characterization.
Caption: Experimental workflow for the discovery of KCa1.1 activators.
C. Logical Relationship of KCa1.1 Function
The function of the KCa1.1 channel is governed by the interplay between membrane voltage and intracellular calcium concentration. Activators modulate this relationship to enhance channel opening.
Caption: Logical relationship of KCa1.1 channel function and modulation.
References
- 1. test.guidetopharmacology.org [test.guidetopharmacology.org]
- 2. Activating BK channels ameliorates vascular smooth muscle calcification through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ signalling and Ca2+-activated K+ channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. KCa1.1 channel contributes to cell excitability in unmyelinated but not myelinated rat vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]
- 9. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS 11021 | C16H9BrF6N6S | CID 24825677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. KCa1.1 channels regulate β1-integrin function and cell adhesion in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the KCa1.1 Channel: Structure, Function, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The large-conductance calcium- and voltage-activated potassium channel, KCa1.1, also known as the BK channel, is a critical regulator of cellular excitability and signaling.[1][2][3][4] Its unique dual activation by intracellular calcium and membrane depolarization allows it to play a pivotal role in a vast array of physiological processes, from neuronal firing and neurotransmitter release to smooth muscle contraction and endocrine secretion.[2][5][6] This comprehensive guide provides a detailed overview of the KCa1.1 channel's molecular structure, intricate gating mechanisms, and diverse physiological functions. Furthermore, it delves into the pharmacological landscape of KCa1.1 modulators and outlines key experimental protocols for its study, making it an essential resource for researchers and drug development professionals targeting this important ion channel.
KCa1.1 Channel Structure: A Molecular Blueprint
The KCa1.1 channel is a homotetrameric protein complex, with each of the four identical alpha subunits encoded by the KCNMA1 gene.[5] These alpha subunits assemble to form a central ion-conducting pore. The structure of the KCa1.1 channel has been elucidated through high-resolution techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, revealing a modular design comprising three principal domains.[7][8][9][10]
Transmembrane Domain (TMD)
The TMD of each alpha subunit consists of seven transmembrane helices (S0-S6).[4]
-
Voltage-Sensing Domain (VSD): The S1-S4 segments form the VSD, which is responsible for detecting changes in the membrane electrical potential.[5]
-
Pore-Gate Domain (PGD): The S5 and S6 helices, along with the intervening pore loop, constitute the PGD, which forms the ion conduction pathway and the channel gate.[5] The signature sequence of the potassium channel selectivity filter (TVGYG) is located in the pore loop and is responsible for the channel's high selectivity for K+ ions.
Cytosolic C-Terminal Domain (CTD)
The large intracellular CTD is crucial for the calcium-dependent gating of the KCa1.1 channel. It contains two tandem Regulator of Conductance for K+ (RCK) domains, RCK1 and RCK2.[3] These domains assemble into a large "gating ring" at the intracellular mouth of the pore. The gating ring houses multiple calcium-binding sites.[3]
-
The "Calcium Bowl": A key calcium-binding site, known as the "calcium bowl," is located in the RCK2 domain and is critical for high-affinity calcium sensing.[5]
Accessory Subunits
The functional diversity of KCa1.1 channels is significantly enhanced by their association with auxiliary beta (β1-β4) and gamma (γ1-γ4) subunits.[4][11][12][13] These subunits are expressed in a tissue-specific manner and modulate the channel's gating properties, kinetics, and pharmacology.[4][11][12][13]
Function and Gating Mechanism: A Tale of Two Stimuli
The hallmark of the KCa1.1 channel is its synergistic activation by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[3][14] This dual regulation allows the channel to act as a molecular integrator of electrical and chemical signals within the cell.
-
Voltage-Dependent Gating: Depolarization of the cell membrane induces a conformational change in the VSD, which is transmitted to the pore-gate domain, leading to channel opening.
-
Calcium-Dependent Gating: The binding of Ca2+ to the RCK domains in the cytosolic gating ring triggers a conformational change that is allosterically coupled to the opening of the pore. The presence of calcium shifts the voltage-activation curve of the channel to more negative potentials, meaning that less depolarization is required to open the channel at higher intracellular calcium concentrations.[15]
The interplay between voltage and calcium sensing allows for fine-tuned regulation of K+ efflux, which in turn modulates membrane potential and cellular excitability.
Physiological Roles and Therapeutic Implications
KCa1.1 channels are ubiquitously expressed and participate in a wide range of physiological processes:
-
Neuronal Excitability: In neurons, KCa1.1 channels contribute to the repolarization of action potentials, regulate firing frequency, and modulate neurotransmitter release.[2]
-
Smooth Muscle Tone: The activity of KCa1.1 channels in smooth muscle cells leads to hyperpolarization and relaxation, thereby regulating blood pressure and the contractility of visceral organs.[12]
-
Endocrine Secretion: In endocrine cells, these channels are involved in the control of hormone release.
-
Sensory Processes: KCa1.1 channels play a role in processes such as hearing, where they contribute to the electrical tuning of hair cells.[5]
Given their widespread physiological importance, dysfunction of KCa1.1 channels is implicated in various pathological conditions, including hypertension, epilepsy, and certain cancers. This makes them an attractive target for drug development.
Quantitative Data
Table 1: Biophysical Properties of the KCa1.1 Channel
| Property | Value | Conditions | References |
| Single-Channel Conductance | 100 - 300 pS | Symmetrical K+ | [16] |
| Ca2+ Sensitivity (EC50) | 1 - 11 µM | [3][11] | |
| Voltage Sensitivity (V0.5) | Varies with [Ca2+]i | e.g., +220 mV in 0 Ca2+, +44 mV in 5.5 µM Ca2+ | [15] |
| Activation Time Constant | Milliseconds | Dependent on voltage and [Ca2+]i | [17][18] |
| Deactivation Time Constant | Milliseconds to seconds | Dependent on voltage and [Ca2+]i | [17][18][19] |
Table 2: Pharmacological Modulators of the KCa1.1 Channel
| Modulator | Type | Potency (IC50/EC50) | Notes | References |
| Iberiotoxin | Blocker | ~2 nM | Selective; efficacy reduced by β4 subunit | [20] |
| Charybdotoxin | Blocker | ~10 nM | Less selective than Iberiotoxin | [11] |
| Paxilline | Blocker | ~2 nM | Potent and selective small molecule | [17] |
| Tetraethylammonium (TEA) | Blocker | mM range | Non-selective K+ channel blocker | |
| NS1619 | Opener | ~10 µM | [12] | |
| Unoprostone | Opener | nM range | Splice variant-dependent | [21] |
Experimental Protocols
Electrophysiological Recording of KCa1.1 Currents
This technique is used to record the macroscopic currents flowing through the entire population of KCa1.1 channels in a cell.
Protocol:
-
Cell Preparation: Culture cells expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with the KCNMA1 gene) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[22] Fire-polish the pipette tip.
-
Solutions:
-
Recording:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit KCa1.1 currents.
-
Record and analyze the resulting currents using appropriate software.
-
This configuration allows for the study of single-channel currents and the direct application of substances to the intracellular face of the channel.
Protocol:
-
Seal Formation: Form a giga-seal as in the whole-cell configuration.
-
Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Solutions: Use the same external solution in the pipette and internal solution in the bath. The [Ca2+]i in the bath can be precisely controlled.
-
Recording: Record single-channel currents at various membrane potentials and [Ca2+]i.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like KCa1.1.
Protocol:
-
Protein Expression and Purification:
-
Grid Preparation:
-
Apply a small volume of the purified protein solution to an EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane to vitrify the sample.[8]
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of images of individual KCa1.1 channel particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to pick individual particles, classify them into different views, and reconstruct a 3D density map of the channel.
-
Build an atomic model of the KCa1.1 channel into the density map.[7]
-
Visualizations
Caption: KCa1.1 channel activation by dual stimuli leading to cellular response.
Caption: Step-by-step workflow for whole-cell patch-clamp recording of KCa1.1.
Caption: Workflow for determining the structure of the KCa1.1 channel using Cryo-EM.
Conclusion
The KCa1.1 channel remains a subject of intense research due to its fundamental role in cellular physiology and its potential as a therapeutic target. A thorough understanding of its structure, function, and regulation is paramount for the development of novel and selective modulators for the treatment of a variety of diseases. This guide provides a solid foundation for researchers and drug developers embarking on the study of this fascinating and important ion channel. The detailed methodologies and compiled quantitative data serve as a practical resource for experimental design and data interpretation in the field of KCa1.1 channel research.
References
- 1. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of BK Channels by Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structure of a KCNQ1/CaM complex reveals insights into congenital long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of four KCNMA1 channelopathy variants on BK channel current under CaV1.2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution Cryo-EM Structure Determination of a-Synuclein-A Prototypical Amyloid Fibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Different expression of β subunits of the KCa1.1 channel by invasive and non-invasive human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low Voltage Activation of KCa1.1 Current by Cav3-KCa1.1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative splicing determines sensitivity of murine calcium-activated potassium channels to glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Quantitative Description of KcsA Gating I: Macroscopic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unoprostone activation of BK (KCa1.1) channel splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Patch Clamp Protocol [labome.com]
- 24. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 | eLife [elifesciences.org]
Endogenous activators of the KCa1.1 channel
An In-depth Technical Guide to Endogenous Activators of the KCa1.1 Channel
Audience: Researchers, scientists, and drug development professionals.
Introduction
The large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK or MaxiK channel, is a critical regulator of numerous physiological processes, including smooth muscle contraction, neuronal excitability, and neurotransmitter release.[1][2][3] Encoded by the KCNMA1 gene, this channel is unique in its dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1][4] This intrinsic ability to integrate two fundamental cellular signals positions the KCa1.1 channel as a key modulator of cellular function. While exogenous activators of KCa1.1 are valuable pharmacological tools, a thorough understanding of its endogenous activators is paramount for elucidating its physiological roles and for the development of novel therapeutic strategies. This guide provides a comprehensive technical overview of the known endogenous activators of the KCa1.1 channel, detailing their mechanisms of action, quantitative activation data, relevant signaling pathways, and the experimental protocols used for their characterization.
Major Classes of Endogenous KCa1.1 Activators
A diverse array of endogenous molecules has been identified to modulate KCa1.1 channel activity. These activators can be broadly categorized into lipids and their derivatives, gaseous transmitters, and other signaling molecules like heme.
Lipids and Derivatives
Polyunsaturated fatty acids (PUFAs) and their metabolites are well-established endogenous modulators of KCa1.1 channels.
-
Arachidonic Acid (AA): This ubiquitous second messenger can directly activate KCa1.1 channels.[5][6] Studies have shown that arachidonic acid and other unsaturated fatty acids like docosahexaenoic acid (DHA) can reversibly activate KCa1.1 channels, with the charged carboxyl group being important for this activation.[1][5] The activation is independent of cyclooxygenase or lipoxygenase metabolites, indicating a direct effect of AA on the channel.[5][6]
-
Epoxyeicosatrienoic Acids (EETs): These cytochrome P450 metabolites of arachidonic acid are potent activators of KCa1.1 channels and are considered endothelium-derived hyperpolarizing factors.[7][8] EETs cause membrane hyperpolarization and relaxation in vascular smooth muscle by activating KCa1.1 channels.[7][8] The mechanism of action can involve a Gs alpha-mediated pathway.[7]
Gaseous Transmitters (Gasotransmitters)
-
Carbon Monoxide (CO): Produced endogenously by heme oxygenase, CO is a known vasodilator that can activate KCa1.1 channels.[9][10] The activation mechanism can involve CO reversing the inhibitory effect of heme on the channel.[10] In some cell types, the activation of KCa1.1 channels by CO is independent of guanylyl cyclase.[9]
-
Hydrogen Sulfide (H₂S): The third recognized gasotransmitter, H₂S, has been shown to increase the activity of KCa1.1 channels.[11] This effect is concentration-dependent and appears to be linked to the reducing action of H₂S on the sulfhydryl groups of the channel protein.[11] However, the effect of H₂S on BK channels can be inconsistent across different studies.[12]
Heme
Heme, an iron-containing porphyrin, has a complex modulatory role on KCa1.1 channels. While some studies report heme as a potent inhibitor of the channel by binding to a cytoplasmic domain and reducing its activity[13][14], others suggest a more nuanced regulation. For instance, heme can dampen the influence of other allosteric activators.[15] The interaction of CO with heme is a key aspect of KCa1.1 channel regulation by this gasotransmitter.[10]
Quantitative Data on Endogenous Activators
The following table summarizes quantitative data for the activation of KCa1.1 channels by various endogenous molecules. It is important to note that experimental conditions significantly influence these values.
| Endogenous Activator | Cell Type/Tissue | EC₅₀ / Apparent K D | Fold Activation / % Increase | Experimental Conditions |
| Arachidonic Acid | Cultured rat neuronal cells | 5-50 µM (concentration-dependent activation) | Not specified | Whole-cell and excised patch clamp |
| 11,12-EET | Bovine coronary artery smooth muscle cells | 1-100 nmol/L (concentration range) | 0.5 to 10-fold increase in activity | Cell-attached patch clamp |
| Carbon Monoxide | Newborn porcine cerebral arteriole smooth muscle cells | 3 µM | 4.9-fold increase in activity | Intact cells, 0 mV |
| Hydrogen Sulfide | Rat GH₃ pituitary tumor cells | Concentration-dependent | Increase in open probability | Single-channel recording |
Signaling Pathways and Mechanisms of Activation
The activation of KCa1.1 channels by endogenous molecules can occur through direct interaction with the channel or via intermediate signaling cascades.
Direct Modulation by Lipids
Arachidonic acid and its derivatives are thought to directly interact with the KCa1.1 channel or the surrounding lipid membrane to modulate its gating.
Caption: Arachidonic Acid signaling pathway for KCa1.1 activation.
G-Protein Coupled Pathway for EETs
In some tissues, EETs activate KCa1.1 channels through a G-protein-coupled mechanism.
Caption: G-protein mediated activation of KCa1.1 by EETs.
Gasotransmitter-Mediated Activation
Carbon monoxide and hydrogen sulfide employ distinct mechanisms to activate KCa1.1 channels.
Caption: Signaling pathways for CO and H₂S activation of KCa1.1.
Experimental Protocols
The electrophysiological patch-clamp technique is the cornerstone for studying the effects of endogenous activators on KCa1.1 channel activity.
Cell Preparation and Expression Systems
-
Heterologous Expression: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used for their low endogenous channel expression.[16] These cells are transfected with plasmids containing the cDNA for the KCa1.1 α-subunit (and β-subunits if required). Stable cell lines are often generated for consistent expression.[16] Xenopus oocytes are another widely used expression system, where cRNA for the channel is injected.[17][18]
-
Primary Cell Cultures: For studying KCa1.1 channels in their native environment, primary cultures of various cell types, such as smooth muscle cells or neurons, are utilized.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel currents.[19]
-
Inside-Out Patch-Clamp: This configuration is ideal for studying the direct effects of intracellular messengers.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 2-4 MΩ.[16][20]
-
Giga-seal Formation: The pipette, filled with an appropriate extracellular solution, is pressed against the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).[17]
-
Patch Excision: The pipette is retracted to excise a patch of membrane, exposing the intracellular face to the bath solution.[16][17]
-
Solution Perfusion: The excised patch is moved near a perfusion system that allows for the rapid exchange of intracellular solutions containing different concentrations of the endogenous activator and Ca²⁺.[17]
-
Data Acquisition: Channel activity is recorded at various membrane potentials. The open probability (NPo) is calculated to quantify channel activation.
-
Caption: Experimental workflow for inside-out patch-clamp analysis.
-
Cell-Attached and Whole-Cell Configurations: The cell-attached mode is used to study channel activity in an intact cell, while the whole-cell configuration allows for the study of the total current from all channels on the cell surface.
Conclusion
The KCa1.1 channel is subject to complex regulation by a variety of endogenous molecules. Lipids, gasotransmitters, and heme all contribute to the fine-tuning of channel activity, thereby influencing a wide range of physiological responses. A detailed understanding of these endogenous activators and their mechanisms of action is crucial for advancing our knowledge of KCa1.1 channel physiology and for the rational design of novel therapeutics targeting this important ion channel. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Arachidonic acid activation of a new family of K+ channels in cultured rat neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid activation of a new family of K+ channels in cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic acids activate K+ channels in coronary smooth muscle through a guanine nucleotide binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon monoxide activates KCa channels in newborn arteriole smooth muscle cells by increasing apparent Ca2+ sensitivity of alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology [frontiersin.org]
- 11. Hydrogen sulfide increases calcium-activated potassium (BK) channel activity of rat pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of hydrogen sulfide with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Haem can bind to and inhibit mammalian calcium-dependent Slo1 BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heme regulates allosteric activation of the Slo1 BK channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. pubcompare.ai [pubcompare.ai]
KCa1.1 Channel Activator-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KCa1.1 channel activator-1, detailing its mechanism of action, effects in various cell types, and associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental protocols, and visual representations of complex biological processes.
Introduction to KCa1.1 Channels and Activators
The large-conductance calcium- and voltage-activated potassium channel, KCa1.1 (also known as BK channel), is a crucial regulator of neuronal excitability, smooth muscle tone, and cellular proliferation. These channels are ubiquitously expressed and are activated by membrane depolarization and increases in intracellular calcium concentration. Activation of KCa1.1 channels leads to potassium ion efflux, resulting in membrane hyperpolarization and subsequent reduction in cellular excitability.
KCa1.1 channel activators are small molecules that enhance the activity of these channels, typically by shifting their voltage-dependent activation to more negative potentials, thereby increasing the probability of the channel being in an open state at physiological membrane potentials. This guide will focus on two prominent KCa1.1 channel activators: NS11021 and BMS-204352, exploring their effects across different cell types and the underlying molecular mechanisms.
Quantitative Data on this compound
The following tables summarize the quantitative effects of NS11021 and BMS-204352 in various cell types, providing key parameters for comparative analysis.
Table 1: Quantitative Effects of NS11021 on KCa1.1 Channels
| Cell Type | Parameter | Value | Experimental Conditions | Reference(s) |
| HEK293 cells expressing hKCa1.1 | EC₅₀ | 0.4 - 2.1 µM | Electrophysiology | [1] |
| Corpus Cavernosum Smooth Muscle Cells (Rat) | pD₂ | 4.7 ± 0.3 | Inhibition of EFS-induced contractions | |
| Corpus Cavernosum Strips (Human) | pD₂ | 4.5 ± 0.1 | Relaxation of phenylephrine-contracted preparations | |
| Urinary Bladder Smooth Muscle (Guinea Pig) | Current Increase | ~3-fold at +40 mV (at 3 µM) | Whole-cell patch clamp | [2] |
| Urinary Bladder Smooth Muscle (Guinea Pig) | Action Potential Frequency | ~50% reduction (at 3 µM) | Sharp microelectrode recordings | [2] |
| Melanoma (IGR39) and Pancreatic (Panc-1) Cancer Cells | Current Increase | 26-fold and 15-fold at +100 mV respectively (at 10 µM) | Whole-cell patch clamp | [3] |
Table 2: Quantitative Effects of BMS-204352 on KCa1.1 Channels
| Cell Type | Parameter | Value | Experimental Conditions | Reference(s) |
| HEK293 cells | EC₅₀ | 392 nM | Isolated outside-out membrane patches at -48.4 mV | [4] |
| CA1 Rat Neurons | Effect | Decrease in pEPSPs | In vitro electrophysiology (0.005 to 1 mg/kg) | [5] |
| Rat Model of Ischemic Stroke | Effect | Reduction in infarct volume | In vivo (0.001 and 0.3 mg/kg) | [5][6] |
| Rat Model of Traumatic Brain Injury | Effect | Decrease in edema | In vivo | [5] |
| FmrI-/- Mouse Model of Fragile X Syndrome | Effect | Reversal of cortical hyperexcitability | In vivo | [5] |
Signaling Pathways Modulated by KCa1.1 Activators
Activation of KCa1.1 channels can influence several downstream signaling pathways, impacting cellular functions such as proliferation, migration, and survival.
Neuroprotection Signaling Cascade (BMS-204352)
In the context of ischemic stroke, BMS-204352 exerts its neuroprotective effects by hyperpolarizing the neuronal membrane, which in turn reduces the influx of calcium through voltage-gated calcium channels. This prevents the downstream cascade of excitotoxicity.
KCa1.1, β1-Integrin, and Akt Signaling in Cell Adhesion
In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), KCa1.1 channels regulate cell adhesion and migration through a complex interplay with β1-integrins and the Akt signaling pathway. Blocking KCa1.1 channels leads to increased intracellular calcium, sustained Akt phosphorylation, and enhanced β1-integrin activation, resulting in increased cell adhesion.
KCa1.1 and PI3K/Akt Signaling in Vascular Remodeling
Deficiency in KCa1.1 channels has been shown to promote vascular remodeling through the activation of the PI3K/Akt signaling pathway, suggesting a role for KCa1.1 activators in modulating this process.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of KCa1.1 channel activators.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording whole-cell KCa1.1 currents in cultured cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries
-
Cell culture medium
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (free [Ca²⁺] adjusted as needed) (pH 7.2 with KOH)
-
KCa1.1 channel activator (e.g., NS11021, BMS-204352) stock solution in DMSO
Procedure:
-
Prepare cells on coverslips in a recording chamber.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
Approach a single cell with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit KCa1.1 currents.
-
Perfuse the recording chamber with the external solution containing the KCa1.1 channel activator at the desired concentration.
-
Record the currents again using the same voltage protocol.
-
Analyze the data by measuring the current amplitude at each voltage step before and after drug application.
Single-Channel Recording (Inside-Out Patch)
This protocol is for recording the activity of single KCa1.1 channels.
Materials:
-
Same as for whole-cell patch-clamp.
-
Internal solution with varying Ca²⁺ concentrations.
Procedure:
-
Follow steps 1-5 of the whole-cell patch-clamp protocol to form a gigaohm seal.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution (inside-out configuration).
-
Apply a constant voltage to the patch (e.g., +40 mV).
-
Record single-channel openings and closings.
-
Perfuse the bath with solutions containing different concentrations of the KCa1.1 channel activator and/or varying Ca²⁺ concentrations.
-
Record single-channel activity under each condition.
-
Analyze the data to determine the open probability (Po) and single-channel conductance.
Cell Viability Assay (MTT/MTS Assay)
This protocol is to assess the effect of KCa1.1 activators on cell viability.
Materials:
-
96-well cell culture plates
-
Cultured cells of interest
-
Cell culture medium
-
KCa1.1 channel activator
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the KCa1.1 channel activator for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For MTS assay:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
KCa1.1 channel activators represent a promising class of pharmacological tools and potential therapeutic agents for a range of conditions, including neurological disorders, smooth muscle dysfunction, and cancer. A thorough understanding of their mechanism of action, quantitative effects in different cellular contexts, and the signaling pathways they modulate is essential for their effective application in research and drug development. This guide provides a foundational resource to aid in these endeavors, offering structured data and detailed methodologies to facilitate further investigation into the multifaceted roles of KCa1.1 channels and their activators.
References
- 1. MaxiPost | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. KCa1.1 channels as therapeutic targets for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of KCa1.1 Channel Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK or MaxiK channel), has emerged as a compelling target for therapeutic intervention across a spectrum of diseases. Its unique dual activation by intracellular calcium and membrane depolarization positions it as a critical regulator of cellular excitability and smooth muscle tone. This in-depth guide explores the therapeutic potential of KCa1.1 channel activators, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Core Concepts: Mechanism of Action
KCa1.1 channels are integral membrane proteins that, when activated, allow the efflux of potassium ions (K+) from the cell. This outward flow of positive charge leads to hyperpolarization of the cell membrane, making it less excitable. In smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and promoting relaxation. In neurons, KCa1.1 activation can dampen excessive firing, offering a neuroprotective effect. The therapeutic strategy behind KCa1.1 activators, therefore, is to enhance this natural braking mechanism in tissues where hyperactivity contributes to pathology.
Therapeutic Applications and Efficacy of KCa1.1 Activators
The ubiquitous expression and physiological significance of KCa1.1 channels have led to the investigation of their activators in a variety of conditions. The following tables summarize the quantitative data on the efficacy of prominent KCa1.1 activators in different therapeutic areas.
| Activator | Disease Model | Cell Type/Tissue | Efficacy (EC50/IC50) | Reference(s) |
| NS-1619 | Hypertension | Porcine coronary artery smooth muscle cells | EC50: ~10 – 30 μM for relaxation | [1] |
| Hypertension | Rat basilar artery smooth muscle cells | IC50: 12.5 ± 2.0 μM for relaxation | [2] | |
| Cancer | A2780 human ovarian cancer cells | IC50: 31.1 μM for proliferation inhibition | [3] | |
| BMS-204352 | Ischemic Stroke | Rat model of middle cerebral artery occlusion | 0.001 and 0.3 mg/kg reduced infarct volume | [3] |
| Neuronal Hyperexcitability | CA1 rat neurons (in vitro) | Decreased population excitatory postsynaptic potentials at 0.005 to 1 mg/kg | [3] | |
| Andolast | Asthma | Clinical Trial (Mild to Moderate Asthma) | Dose-dependent improvement in FEV1 | [4] |
| TTQC-1 | Overactive Bladder | Xenopus oocytes expressing BKCa channels | Apparent EC50: 2.8 μM | [2] |
Table 1: Efficacy of KCa1.1 Activators in Preclinical and Clinical Models
Key Experimental Protocols
The characterization of KCa1.1 channel activators relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology for KCa1.1 Channel Activity
Objective: To directly measure the effect of a compound on the activity of KCa1.1 channels in isolated cells.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human KCa1.1 channel (e.g., HEK293) or primary cells known to express the channel (e.g., vascular smooth muscle cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.
-
Voltage Protocol: Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.
-
Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of the test compound.
-
Data Analysis: Measure the current amplitude and plot the current-voltage (I-V) relationship. Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Vascular Smooth Muscle Relaxation Assay
Objective: To assess the ability of a KCa1.1 activator to induce relaxation in pre-contracted arterial tissue.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat thoracic aorta) and mount them in an isolated tissue bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 μM).
-
Compound Addition: Once a stable contraction plateau is reached, add the KCa1.1 activator in a cumulative concentration-dependent manner.
-
Data Analysis: Measure the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value.
Bladder Detrusor Muscle Strip Contractility Assay
Objective: To evaluate the effect of a KCa1.1 activator on the contractility of bladder smooth muscle.
Methodology:
-
Tissue Preparation: Isolate longitudinal strips of bladder detrusor muscle from an appropriate animal model (e.g., rat or pig) and mount them in an organ bath containing Krebs solution at 37°C and aerated with 95% O2/5% CO2.[5][6]
-
Equilibration: Apply an initial tension (e.g., 1 gram) and allow the strips to equilibrate for 60-90 minutes, with periodic washes.[5][6]
-
Induction of Contractions: Elicit contractions using a cholinergic agonist like carbachol or by electrical field stimulation to mimic nerve-mediated contractions.[5][7]
-
Compound Application: Introduce the KCa1.1 activator at various concentrations to the bath and record the changes in the amplitude and frequency of contractions.[7]
-
Data Analysis: Quantify the reduction in contractile force and frequency in the presence of the activator to determine its inhibitory effect.
In Vitro Cancer Cell Migration and Invasion Assay (Transwell Assay)
Objective: To determine the effect of a KCa1.1 activator on the migratory and invasive potential of cancer cells.
Methodology:
-
Cell Culture: Culture cancer cells known to express KCa1.1 (e.g., specific lines of breast or prostate cancer).
-
Assay Setup: Use transwell inserts with an 8 μm pore size. For invasion assays, coat the insert with a layer of Matrigel.
-
Cell Seeding: Seed the cancer cells in the upper chamber in a serum-free medium containing the KCa1.1 activator or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Quantification: After incubation, remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane. Count the stained cells under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the treated group to the control group to assess the inhibitory effect of the KCa1.1 activator.
Signaling Pathways and Experimental Workflows
The therapeutic effects of KCa1.1 activators are mediated by distinct signaling cascades in different cell types. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical drug discovery workflow.
Future Directions and Conclusion
The development of KCa1.1 channel activators holds significant promise for treating a range of debilitating conditions. While early clinical trials have shown mixed results, the strong preclinical evidence warrants continued investigation. Future research should focus on developing activators with improved selectivity for specific KCa1.1 subunit compositions found in target tissues, thereby minimizing off-target effects. A deeper understanding of the downstream signaling pathways and the interplay with other ion channels will be crucial for optimizing therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the exciting field of KCa1.1 channel modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of a potent activator of the BKCa channel that relives overactive bladder syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular KCa-channels as therapeutic targets in hypertension and restenosis disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of human detrusor smooth muscle excitability and contractility via pharmacological activation of large conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KCa1.1 Channel Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction to KCa1.1 Channels
The large-conductance calcium-activated potassium channel, KCa1.1, also known as the BK channel (Big Potassium), is a crucial regulator of cellular excitability.[1] Encoded by the KCNMA1 gene, these channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization.[2] This dual-sensing capability allows KCa1.1 channels to act as a negative feedback mechanism, linking increases in intracellular calcium to membrane hyperpolarization by facilitating potassium efflux.[1]
Structurally, KCa1.1 channels are tetramers of the pore-forming α-subunit, which can associate with auxiliary β and γ subunits that modulate their function and pharmacology.[3] This modularity contributes to the diverse physiological roles of KCa1.1 channels throughout the body, including the regulation of smooth muscle tone, neurotransmitter release, and neuronal excitability.[1] Given their widespread influence, KCa1.1 channels have emerged as a significant, albeit challenging, therapeutic target for a range of conditions.
KCa1.1 Channel Pharmacology
The pharmacological modulation of KCa1.1 channels involves two primary strategies: activation (opening) and inhibition (blocking). A diverse array of natural and synthetic compounds has been identified that can selectively target these channels, offering valuable tools for research and potential therapeutic applications.
KCa1.1 Channel Activators (Openers)
KCa1.1 channel activators promote the open state of the channel, leading to membrane hyperpolarization and a decrease in cellular excitability. This has therapeutic implications for conditions characterized by hyperexcitability, such as epilepsy, overactive bladder, and certain vascular disorders.
Notable Activators:
-
NS1619: A synthetic opener that activates KCa1.1 channels and has been shown to induce vasodilation.[4] It is also known to have off-target effects, including inhibition of L-type calcium channels.[5]
-
BMS-204352 (MaxiPost): A potent KCa1.1 channel opener that advanced to clinical trials for the treatment of acute ischemic stroke.[6][7] Despite showing neuroprotective effects in preclinical models, it failed to demonstrate superior efficacy compared to placebo in Phase III trials.[6][7] It also exhibits activity as a KCNQ channel opener.
-
Andolast: A KCa1.1 activator that has been investigated for the treatment of asthma.[1]
KCa1.1 Channel Inhibitors (Blockers)
KCa1.1 channel inhibitors prevent the flow of potassium ions, leading to membrane depolarization and increased cellular excitability. These compounds are valuable research tools for studying the physiological roles of KCa1.1 and have potential therapeutic applications in conditions where increased cellular activity is desired.
Notable Inhibitors:
-
Iberiotoxin (IbTX): A peptide toxin isolated from the venom of the scorpion Buthus tamulus. It is a highly potent and selective blocker of KCa1.1 channels.[8]
-
Paxilline: A tremorgenic mycotoxin produced by the fungus Penicillium paxilli.[9][10] It is a potent inhibitor of KCa1.1 channels but also has off-target effects, including the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[10]
-
Tetraethylammonium (TEA): A non-specific potassium channel blocker that also inhibits KCa1.1 channels, although with lower potency and selectivity compared to peptide toxins.[8]
Data Presentation
The following tables summarize the quantitative data for key KCa1.1 channel modulators, providing a comparative overview of their potency.
Table 1: KCa1.1 Channel Activators
| Compound | EC50/Kd | Cell Type/Assay Condition | Reference(s) |
| NS1619 | 3.6 µM | Induces decrease in mitochondrial membrane potential | [9] |
| BMS-204352 | 392 nM | HEK293 cells, -48.4 mV | [11] |
| Andolast | Less potent | --- | [1] |
Table 2: KCa1.1 Channel Inhibitors
| Compound | IC50/Ki | Cell Type/Assay Condition | Reference(s) |
| Iberiotoxin | ~2 nM | High conductance Ca2+-activated K+ channel | [10] |
| Iberiotoxin | ~250 pM | Single channel recordings, bovine aortic smooth muscle | [3] |
| Paxilline | 1.9 nM (Ki) | α-subunit expressing oocytes | [7] |
| Paxilline | 15 ± 2 nM | KCa1.1 transfected HEK293 cells | [12] |
| Paxilline | 36 ± 6 nM | Rheumatoid arthritis fibroblast-like synoviocytes | [12] |
| Tetraethylammonium (TEA) | Low potency | Non-specific blocker | [8] |
KCa1.1 Channel Signaling Pathways
The function of KCa1.1 channels is intricately linked to various intracellular signaling cascades. Understanding these pathways is crucial for elucidating the physiological roles of the channel and for predicting the broader effects of its pharmacological modulation.
Calcium Signaling Pathway
The primary signaling pathway regulating KCa1.1 is the intracellular calcium concentration. An influx of calcium through voltage-gated calcium channels or release from intracellular stores leads to the activation of KCa1.1, resulting in membrane hyperpolarization. This forms a negative feedback loop that regulates calcium entry and cellular excitability.
PI3K/Akt and MAPK Signaling Pathways
Recent studies have implicated KCa1.1 channels in the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are central to cell proliferation, survival, and migration. For instance, inhibition of KCa1.1 has been shown to lead to sustained phosphorylation of Akt.[13] Furthermore, KCa1.1 has been linked to the regulation of ERK1/2 phosphorylation.[9]
References
- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide toxins and small-molecule blockers of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paxilline - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BK channels and alcohol tolerance: Insights from studies on Drosophila, nematodes, rodents and cell lines: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KCa1.1 Potassium Channels Regulate Key Proinflammatory and Invasive Properties of Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
Role of KCa1.1 channels in disease pathophysiology
An In-Depth Technical Guide on the Role of KCa1.1 Channels in Disease Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The large-conductance calcium- and voltage-activated potassium channel, KCa1.1 (also known as BK channel), is a critical regulator of cellular excitability and physiological processes in a vast array of tissues.[1] Encoded by the KCNMA1 gene, these channels are uniquely activated by both membrane depolarization and elevations in intracellular calcium, allowing them to serve as a negative feedback mechanism to dampen excessive cellular excitation.[2][3] Dysregulation of KCa1.1 channel function, through genetic mutations, altered expression, or modulation by accessory subunits, is implicated in a wide spectrum of human diseases, including hypertension, epilepsy, cancer, and inflammatory conditions.[3] This guide provides a comprehensive overview of the role of KCa1.1 in the pathophysiology of these key diseases, presenting quantitative data, detailed experimental protocols for their study, and visual diagrams of associated signaling pathways.
KCa1.1 Channels in Hypertension
KCa1.1 channels are fundamental regulators of vascular tone and renal potassium handling, making them central to blood pressure control. In vascular smooth muscle cells (VSMCs), these channels are activated by localized calcium release events from the sarcoplasmic reticulum, known as "Ca²⁺ sparks." This activation leads to potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation, which opposes vasoconstriction.[4]
Pathophysiology: Hypertension can arise from the disruption of this signaling pathway. A key mechanism involves the accessory β1 subunit (encoded by KCNMB1), which enhances the calcium and voltage sensitivity of the pore-forming α subunit.[5]
-
Reduced β1 Subunit Expression: In genetic and angiotensin II-induced models of hypertension, a downregulation of the β1 subunit has been observed.[4] This reduction makes the KCa1.1 channel less sensitive to Ca²⁺ sparks, effectively uncoupling the channel from its primary activation signal. The consequence is reduced channel activity, leading to VSMC depolarization, increased vasoconstriction, and elevated blood pressure.[4][5]
-
Renal Dysfunction: KCa1.1 channels, particularly those associated with the β1 and β4 subunits, are also crucial for renal potassium secretion.[6][7] Deletion of the β1 subunit leads to impaired handling of dietary potassium, resulting in mild aldosteronism and sodium/volume retention, which contributes significantly to the hypertensive phenotype.[5][6] Studies in BKβ1 knockout (KO) mice show that the hypertension is approximately 70% due to Na⁺ and volume retention and 30% due to increased intrinsic vascular tone.[5]
Quantitative Data: KCa1.1 in Hypertension Models
| Parameter | Model | Observation | Reference |
| Mean Arterial Pressure (MAP) | BKβ1 KO Mice vs. Wild Type (WT) | 137 mmHg in KO vs. 116 mmHg in WT | [5] |
| MAP on High K⁺ Diet | BKβ1 KO Mice | Increased to 145 mmHg | [5] |
| Source of Hypertension | BKβ1 KO Mice | ~70% from Na⁺/volume retention, ~30% from intrinsic vascular tone | [5] |
Signaling Pathway: KCa1.1 in Vascular Tone Regulation
KCa1.1 Channels in Epilepsy
In the central nervous system, KCa1.1 channels are key regulators of neuronal excitability. By contributing to the fast afterhyperpolarization (fAHP) phase that follows an action potential, they help terminate neuronal firing and prevent hyperexcitability.[2][8] Consequently, mutations in the KCNMA1 gene that alter channel function are strongly linked to epilepsy.
Pathophysiology: The role of KCa1.1 in epilepsy is paradoxically complex, as both loss-of-function (LOF) and gain-of-function (GOF) mutations have been associated with seizure phenotypes.[2][8][9]
-
Loss-of-Function (LOF): LOF mutations reduce the outward potassium current, leading to prolonged neuronal depolarization and an inability to properly repolarize after an action potential. This contributes to neuronal hyperexcitability, which can manifest as temporal lobe epilepsy and tonic-clonic seizures.[8][9]
-
Gain-of-Function (GOF): GOF mutations, such as the D434G variant, increase the channel's sensitivity to calcium or enhance its intrinsic opening probability.[10] While seemingly counterintuitive, this enhanced activity can sharpen action potentials, allowing some neurons (like dentate gyrus granule cells) to fire at higher frequencies, which can paradoxically promote network hyperexcitability and lead to generalized or absence seizures.[8]
Quantitative Data: KCa1.1 in Epilepsy-Linked Mutations
| Parameter | Mutation | Functional Effect | Associated Phenotype | Reference |
| Channel Function | Various LOF mutations | Reduced K⁺ current, impaired fAHP | Temporal Lobe Epilepsy, Tonic-Clonic Seizures | [9] |
| Channel Function | D434G (human), D369G (mouse) | Gain-of-Function (GOF); ~2-fold decrease in Ca²⁺ dissociation constants | Generalized Epilepsy, Paroxysmal Dyskinesia | [10] |
| Gating Equilibrium | D369G (mouse) | >2-fold increase in closed-to-open equilibrium constant | Epilepsy |
Logical Relationship: Dual Role of KCa1.1 Mutations in Epilepsy
KCa1.1 Channels in Cancer
KCa1.1 channels are overexpressed in various solid tumors, including breast, prostate, and bone cancers, where their expression often correlates with higher tumor grade and poor prognosis.[11][12] The channels contribute to several cancer hallmarks, such as proliferation, migration, and chemoresistance.
Pathophysiology: The primary role of KCa1.1 in cancer is linked to its regulation of membrane potential and calcium signaling.[11]
-
Proliferation and Migration: By maintaining a hyperpolarized membrane potential, KCa1.1 channels enhance the driving force for calcium influx through other channels.[11] This sustained Ca²⁺ signaling can activate downstream pathways, such as the PI3K-AKT pathway, which are crucial for cell cycle progression, proliferation, and migration.[13]
-
Chemoresistance: In sarcoma spheroid models that mimic the tumor microenvironment, KCa1.1 expression is upregulated.[11][14] This upregulation has been linked to chemoresistance, potentially by modulating drug efflux pumps or apoptosis pathways. Inhibition of KCa1.1 has been shown to help overcome resistance to drugs like doxorubicin and cisplatin in these models.[14]
Quantitative Data: KCa1.1 in Cancer
| Cancer Type | Observation | Implication | Reference |
| Breast Cancer | KCNMA1 amplification correlates with high tumor stage and poor prognosis. | Diagnostic/prognostic marker | [11][12] |
| Prostate Cancer | KCa1.1 expression is a potential tumor grade-associated marker. | Diagnostic/prognostic marker | [11] |
| Sarcoma (3D Spheroid Model) | KCa1.1 protein expression is significantly elevated vs. 2D monolayer cells. | Role in tumor microenvironment and chemoresistance | [11][14] |
KCa1.1 Channels in Other Diseases
-
Asthma: While evidence is still emerging, loss-of-function variations in the KCa1.1 β1 subunit gene (KCNMB1) have been associated with asthma severity.[15] In airway smooth muscle, KCa1.1 channels contribute to relaxation. In asthmatic conditions, a decrease in KCa1.1 expression alongside an increase in KCa3.1 expression has been noted, suggesting a channel switch that may contribute to airway hyperresponsiveness.[16]
-
Rheumatoid Arthritis (RA): KCa1.1 is the major functional potassium channel in fibroblast-like synoviocytes (FLS) from RA patients.[17][18] Blocking these channels perturbs calcium homeostasis and inhibits the proliferation, invasion, and production of proinflammatory factors (like IL-8 and VEGF) by these aggressive cells.[17] Pharmacological blockade of KCa1.1 with paxilline inhibited RA-FLS potassium currents with an IC₅₀ of 36 ± 6 nM, highlighting its potential as a therapeutic target.[17]
Methodologies for Studying KCa1.1 Channels
Investigating the function and pathophysiology of KCa1.1 channels requires a combination of electrophysiological, molecular, and cellular techniques.
Experimental Protocol: Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring the ion flow through KCa1.1 channels.[19]
-
Cell Preparation:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used as they lack significant endogenous KCa1.1 expression.[19]
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human KCa1.1 α-subunit (KCNMA1) and any relevant accessory subunits (e.g., β1).[19][20]
-
Culture: Cells are cultured in standard media (e.g., DMEM with 10% FBS) and plated onto glass coverslips 24-48 hours before recording.[19]
-
-
Recording Configuration:
-
Inside-Out Patch: This configuration is ideal for studying the effects of intracellular modulators, such as Ca²⁺. The intracellular face of the membrane patch is exposed to the bath solution, allowing for precise control of the free Ca²⁺ concentration.[21][22]
-
Whole-Cell Patch: This configuration measures the sum of currents from all channels on the cell surface and is useful for assessing overall channel activity in response to pharmacological agents or voltage protocols.[20]
-
-
Solutions:
-
Pipette (Extracellular) Solution (in mM): e.g., 136 KMeSO₃, 4 KCl, 20 HEPES, 2 MgCl₂, pH 7.2.[22]
-
Bath (Intracellular) Solution (in mM): e.g., 136 KMeSO₃, 4 KCl, 20 HEPES, with a calcium buffer (like HEDTA or BAPTA) to clamp the free Ca²⁺ concentration at desired levels (e.g., from Ca²⁺-free to >10 µM).[22]
-
-
Data Acquisition:
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ.[19]
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette and the cell membrane.
-
Currents are recorded using a patch-clamp amplifier in response to voltage-step or voltage-ramp protocols. Data is digitized and stored for analysis of current-voltage (I-V) relationships, channel open probability (Po), and activation/deactivation kinetics.
-
Experimental Workflow: Patch-Clamp Analysis of KCa1.1
Other Key Methodologies
-
Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of KCNMA1 and its β subunits in tissues or cells from diseased vs. healthy controls.[16][23]
-
Western Blotting / Immunohistochemistry: Used to quantify and visualize the protein expression and localization of KCa1.1 channels in tissue samples.
-
Animal Models: Genetically modified mice (e.g., Kcnma1 or Kcnmb1 knockouts) are invaluable tools for studying the systemic effects of KCa1.1 channel dysfunction on phenotypes like hypertension and epilepsy.[5][6]
Conclusion and Future Directions
The KCa1.1 channel is a multifaceted protein whose function is integral to the health of the nervous, cardiovascular, renal, and immune systems. Its dysfunction is a common thread in a diverse range of pathologies, making it a highly attractive therapeutic target. The paradoxical nature of its role in diseases like epilepsy underscores the complexity of ion channel physiology and the need for targeted therapeutic strategies. Future drug development efforts may focus on developing subtype-specific modulators that can distinguish between channels with different accessory subunits, or on creating compounds that can selectively correct the specific defects (LOF vs. GOF) caused by disease-linked mutations. Continued research using the advanced methodologies outlined herein will be crucial for fully elucidating the role of KCa1.1 in human disease and translating these findings into novel clinical interventions.
References
- 1. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Large Conductance Calcium- and Voltage-activated Potassium Channel (BK) and Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. BK channels and a new form of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BK channels in hypertension and potassium secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Targeting BK (big potassium) Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
- 11. Ca2+‐activated K+ channel KCa1.1 as a therapeutic target to overcome chemoresistance in three‐dimensional sarcoma spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium channels in breast cancer [meddocsonline.org]
- 13. KCNMA1 potassium calcium-activated channel subfamily M alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Ca2+ -activated K+ channel KCa 1.1 as a therapeutic target to overcome chemoresistance in three-dimensional sarcoma spheroid models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Channels in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. KCa1.1 Potassium Channels Regulate Key Proinflammatory and Invasive Properties of Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KCa1.1 potassium channels regulate key proinflammatory and invasive properties of fibroblast-like synoviocytes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Low Voltage Activation of KCa1.1 Current by Cav3-KCa1.1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rupress.org [rupress.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for KCa1.1 Channel Activator NS1619 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of NS1619, a well-characterized activator of the large-conductance Ca2+-activated potassium channel (KCa1.1), in various cell culture-based assays. This document includes information on the preparation of the compound, experimental protocols for cell viability, electrophysiology, and protein expression analysis, as well as a summary of quantitative data and a diagram of the potential signaling pathway involved.
Compound Information
Compound Name: NS1619 IUPAC Name: 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one[1] Molecular Weight: 362.23 g/mol [1] Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)[1] Storage: Store powder at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to two years[1][2][3].
Data Presentation
The following tables summarize quantitative data for the application of NS1619 in cell culture experiments.
Table 1: Reported Concentrations and Effects of NS1619
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| A2780 (human ovarian cancer) | MTT Assay | 5 - 100 µM | Inhibited cell proliferation in a dose- and time-dependent manner. IC50 = 31.1 µM at 48 hours. | [2][4] |
| A2780 (human ovarian cancer) | Western Blot | 10 - 50 µM | Increased expression of p53, p21, and Bax. | [2][4] |
| HEK293 | Flame Atomic Absorption Spectroscopy | 0.1 - 100 µM | Used as a standard BK channel opener. | [1][5] |
| Rat Basilar Artery Smooth Muscle Cells | Patch Clamp | 10 - 30 µM | Activated an outward K+ current, leading to hyperpolarization. | [6] |
| Rat Portal Vein Smooth Muscle Cells | Patch Clamp | 10 - 33 µM | Induced a noisy, outward current. | [7][8] |
| General | Mitochondrial Membrane Potential | EC50 = 3.6 µM | Induced a concentration-dependent decrease in mitochondrial membrane potential. | [1][9][10] |
Experimental Protocols
Preparation of NS1619 Stock and Working Solutions
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 3.62 mg of NS1619 powder.
-
Dissolve the powder in 1 mL of sterile DMSO.
-
Vortex until the solution is clear.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium:
-
Thaw a vial of the 10 mM NS1619 stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Note: It is recommended to prepare fresh working solutions for each experiment.
References
- 1. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NS 1619 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 4. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 6. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NS 1619 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 10. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
In Vivo Applications of KCa1.1 Channel Activators in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of KCa1.1 channel activators in various animal models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
The large-conductance calcium-activated potassium (KCa1.1 or BK) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their activation generally leads to membrane hyperpolarization, which can have therapeutic effects in a range of pathological conditions. This document focuses on the in vivo applications of specific KCa1.1 channel activators that have been investigated in animal models of disease.
Featured KCa1.1 Channel Activator: BMS-204352
BMS-204352 is a potent activator of KCa1.1 channels and has been extensively studied for its neuroprotective effects.[2][3] It has demonstrated efficacy in animal models of ischemic stroke, traumatic brain injury, and Fragile X syndrome.[4]
Signaling Pathway of BMS-204352
Activation of KCa1.1 channels by BMS-204352 in neurons leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization counteracts the excessive depolarization associated with excitotoxicity, a key mechanism of neuronal damage in stroke and brain injury. By reducing neuronal hyperexcitability, BMS-204352 helps to preserve neuronal function and reduce tissue damage.
Caption: Signaling pathway of BMS-204352 in neurons.
Quantitative Data Summary
| Animal Model | Disease/Injury Model | Activator & Dose | Route | Key Findings | Reference |
| Rat (Wistar) | Ischemic Stroke (MCAO) | BMS-204352 (0.001 and 0.3 mg/kg) | i.v. | Significant reduction in infarct volume. | [4] |
| Rat (SHR) | Ischemic Stroke (MCAO) | BMS-204352 (0.3 mg/kg) | i.v. | Significantly reduced cortical infarct volume when administered 2h post-occlusion. | [2][3] |
| Rat (Sprague-Dawley) | Traumatic Brain Injury (FP) | BMS-204352 (0.1 mg/kg) | Bolus | Improved neurologic motor function at 1 and 2 weeks post-injury; reduced cerebral edema. | [5] |
| Rat (Sprague-Dawley) | Traumatic Brain Injury (FP) | BMS-204352 (0.03 mg/kg) | Bolus | Significantly reduced cerebral edema in the ipsilateral thalamus. | [5] |
| Mouse (Fmr1-/-) | Fragile X Syndrome | BMS-204352 | i.p. | Reversed cortical hyperexcitability and reduced hyperactivity and grooming behaviors. | [4] |
Experimental Protocol: BMS-204352 in a Rat Model of Traumatic Brain Injury
This protocol is based on the methodology described by Cheney et al. (2002).[5]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
2. Traumatic Brain Injury Induction:
-
Induce moderate fluid percussion (FP) brain injury under anesthesia.
3. Drug Preparation and Administration:
-
Vehicle: 2% dimethyl sulfoxide (DMSO) in polyethylene glycol.
-
BMS-204352 Solution: Dissolve BMS-204352 in the vehicle to achieve final concentrations for dosing (e.g., for 0.1 mg/kg and 0.03 mg/kg).
-
Administration: Administer a single bolus of the BMS-204352 solution or vehicle via an appropriate route (e.g., intravenous) at 10 minutes post-injury.
4. Outcome Measures:
-
Neurological Motor Function: Assess using a composite neuroscore at various time points post-injury (e.g., 48 hours, 1 week, 2 weeks).
-
Cerebral Edema: Measure regional brain water content at a specified time point (e.g., 42 hours post-injury).
-
Cognitive Function: Evaluate using behavioral tests such as the Morris water maze.
-
Histology: Assess cortical lesion area at the end of the study.
Caption: Experimental workflow for BMS-204352 in a TBI model.
Featured KCa1.1 Channel Activator: NS1619
NS1619 is another widely used KCa1.1 channel activator in preclinical research, particularly in studies related to vascular function and smooth muscle physiology.
Quantitative Data Summary
| Animal Model | Disease/Injury Model | Activator & Dose | Route | Key Findings | Reference |
| Rat (Sprague-Dawley) | AT1-AA-induced Mesenteric Artery Remodeling | NS1619 (20 µg/kg/day) | Osmotic mini-pump | Reversed media wall thickness, lumen/external diameters, and collagen deposition. | [6] |
| Rat | Detrusor Smooth Muscle Contraction | NS1619 (30 µM in vitro) | Bath application | Reduced spontaneous phasic contraction amplitude, muscle force, frequency, and duration. | [7] |
Experimental Protocol: NS1619 in a Rat Model of Vascular Remodeling
This protocol is based on the methodology described by Wang et al. (2022).[6]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
2. Disease Induction:
-
Induce mesenteric artery remodeling through immunization with agonistic autoantibodies against the angiotensin II type 1 receptor (AT1-AAs).
3. Drug Administration:
-
NS1619 Infusion: At a specified time point post-immunization (e.g., 4 weeks), implant osmotic mini-pumps for continuous infusion of NS1619 (20 µg/kg/day) for a defined period (e.g., 6 weeks).
-
Control Groups: Include saline-treated and peptide-immunized control groups.
4. Outcome Measures:
-
Blood Pressure: Monitor blood pressure throughout the study.
-
Histological Analysis: At the end of the treatment period, collect mesenteric arteries and perform histological staining (e.g., Hematoxylin-Eosin, Masson's trichrome) to assess:
-
Media wall thickness
-
Lumen and external diameters
-
Perivascular fibrosis and collagen deposition
-
Caption: Workflow for NS1619 in a vascular remodeling model.
Featured KCa1.1 Channel Activator: Phloretin
Phloretin, a natural flavonoid, has been shown to possess anti-inflammatory properties, and its in vivo effects have been evaluated in various inflammatory disease models.
Quantitative Data Summary
| Animal Model | Disease/Injury Model | Activator & Dose | Route | Key Findings | Reference |
| Mouse | Collagen-Induced Arthritis | Phloretin (50 or 100 mg/kg) | p.o. | Reduction in disease severity, joint inflammation, and cartilage/bone destruction. | [8] |
| Mouse | Salmonella typhimurium Infection | Phloretin (25, 50, or 100 mg/kg) | p.o. | Reversed body weight loss and attenuated colon length shortening and inflammatory cell infiltration. | [8] |
| Rat | TNBS-induced Colitis | Phloretin (20 mg/kg for 5 days) | p.o. | Improvement in body weight, colon weight, and MPO activity. | [8] |
| Broiler Chicken | Necrotic Enteritis | Phloretin (200 mg/kg in diet) | p.o. | Ameliorated intestinal injury by reducing inflammation and enhancing antioxidant capacity. | [9] |
Experimental Protocol: Phloretin in a Mouse Model of Colitis
This protocol is a general representation based on studies of phloretin in inflammatory models.[8]
1. Animal Model:
-
Adult mice (e.g., C57BL/6).
2. Colitis Induction:
-
Induce colitis using a standard method, such as intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
3. Drug Preparation and Administration:
-
Phloretin Suspension: Prepare a suspension of phloretin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer phloretin or vehicle orally (p.o.) by gavage daily for a specified duration (e.g., 5 days) starting after colitis induction.
4. Outcome Measures:
-
Clinical Signs: Monitor body weight, stool consistency, and presence of blood daily.
-
Macroscopic Assessment: At the end of the experiment, assess colon length and weight.
-
Biochemical Analysis: Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.
-
Histological Analysis: Perform histological examination of colon sections to evaluate inflammation, ulceration, and tissue damage.
Caption: Workflow for phloretin in a mouse model of colitis.
References
- 1. sciforum.net [sciforum.net]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The maxi-K channel opener BMS-204352 attenuates regional cerebral edema and neurologic motor impairment after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phloretin supplementation ameliorates intestinal injury of broilers with necrotic enteritis by alleviating inflammation, enhancing antioxidant capacity, regulating intestinal microbiota, and producing plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KCa1.1 Channel Activators in Smooth Muscle Contraction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK channel, is a critical regulator of smooth muscle tone.[1] Activation of KCa1.1 channels leads to potassium efflux, resulting in membrane hyperpolarization and subsequent relaxation of smooth muscle. This mechanism makes KCa1.1 channels an attractive therapeutic target for conditions characterized by smooth muscle hypercontractility, such as asthma, hypertension, and overactive bladder.[1]
These application notes provide detailed protocols for utilizing KCa1.1 channel activators in isolated smooth muscle contraction assays, a fundamental tool for studying the effects of these compounds on tissue function. The provided methodologies, data presentation guidelines, and visualizations will aid researchers in the screening and characterization of novel KCa1.1 activators.
Signaling Pathways
Smooth Muscle Contraction
Smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in Ca²⁺ can be triggered by various stimuli, including depolarization of the cell membrane (e.g., by high extracellular K⁺) or agonist binding to G protein-coupled receptors (GPCRs) (e.g., phenylephrine).[2] The increased [Ca²⁺]i leads to the formation of a Ca²⁺-Calmodulin complex, which in turn activates Myosin Light Chain Kinase (MLCK).[3][4][5] MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[3][6][7]
Caption: Signaling pathway of smooth muscle contraction.
KCa1.1 Activator-Induced Smooth Muscle Relaxation
KCa1.1 channel activators promote smooth muscle relaxation by directly opening these channels. This leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing Ca²⁺ influx and lowering intracellular Ca²⁺ levels. The decrease in [Ca²⁺]i leads to the inactivation of MLCK. Concurrently, Myosin Light Chain Phosphatase (MLCP) dephosphorylates MLC20, resulting in smooth muscle relaxation.[3][6][7] Additionally, signaling pathways involving Protein Kinase A (PKA) and Protein Kinase G (PKG) can modulate KCa1.1 channel activity and contribute to relaxation.[8]
Caption: Signaling pathway of KCa1.1 activator-induced relaxation.
Data Presentation
The following tables summarize the efficacy of various KCa1.1 channel activators in different smooth muscle tissues. The data is presented as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.
Table 1: Efficacy of KCa1.1 Activators on KCl-Induced Contractions
| Activator | Tissue | Species | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) | Reference |
| NS1619 | Detrusor Smooth Muscle | Rat | ~10-30 | Significant inhibition | [9] |
| NS1619 | Aorta | Rat | - | Total inhibition (at 33 µM) | [10] |
| BMS-204352 | Aorta | Rat | - | - | [11] |
Table 2: Efficacy of KCa1.1 Activators on Agonist-Induced Contractions
| Activator | Agonist | Tissue | Species | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) | Reference |
| NS1619 | Phenylephrine | Portal Vein | Rat | - | Concentration-dependent inhibition | [10] |
| BMS-204352 | - | - | - | - | - | |
| Mallotoxin | - | Vascular Smooth Muscle | Human | Potent activation | >100 mV shift in G-V curve | [12] |
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of isometric contraction in an isolated smooth muscle preparation, such as rat thoracic aorta, using an isolated tissue bath system.
Materials:
-
Physiological Salt Solution (PSS) (see Table 3 for recipe)
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
KCa1.1 channel activator of interest
-
Contractile agonist (e.g., KCl, phenylephrine)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
Table 3: Physiological Salt Solution (PSS) Recipe
| Component | Final Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| CaCl₂·2H₂O | 2.5 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Procedure:
-
System Preparation:
-
Prepare fresh PSS and ensure it is gassed with 95% O₂ / 5% CO₂.
-
Preheat the tissue bath system to 37°C.[9]
-
Calibrate the force transducers according to the manufacturer's instructions.
-
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold PSS.
-
Clean the tissue of excess connective and adipose tissue.
-
Cut the tissue into rings of appropriate size (e.g., 2-3 mm for aorta).
-
-
Tissue Mounting:
-
Mount the tissue rings on the hooks of the tissue bath system, ensuring one hook is fixed and the other is attached to the force transducer.
-
Submerge the mounted tissue in the PSS-filled tissue bath chamber.
-
-
Equilibration and Tensioning:
-
Allow the tissue to equilibrate in the PSS for at least 60 minutes, continuously bubbling with 95% O₂ / 5% CO₂.
-
Apply a basal tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to stabilize.
-
-
Viability Test:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.[9]
-
Wash the tissue with fresh PSS and allow it to return to the baseline tension.
-
-
Experimental Protocol:
-
Pre-contract the tissue with a submaximal concentration of a contractile agonist (e.g., KCl or phenylephrine).
-
Once the contraction has reached a stable plateau, add the KCa1.1 channel activator in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Measure the amplitude of contraction and relaxation.
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow
Caption: Workflow for an isolated tissue bath assay.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of KCa1.1 channel activators on smooth muscle function. By following these standardized methods, scientists can obtain reliable and reproducible data to advance the understanding of KCa1.1 channel pharmacology and its therapeutic potential.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained contraction of vascular smooth muscle: calcium influx or C-kinase activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of calcium channels in smooth muscle: New insights into the role of myosin light chain kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through myosin light chain kinase in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
- 7. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the BK (SLO1) potassium channel by mallotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Human KCa1.1 (BK) Channels
Introduction
The large-conductance calcium- and voltage-activated potassium channel, KCa1.1 (also known as BK channel or MaxiK), is a key regulator of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Encoded by the KCNMA1 gene, these channels are activated by both membrane depolarization and increases in intracellular calcium concentration.[2] Their widespread physiological roles make them an attractive target for therapeutic intervention in a variety of disorders, including hypertension, epilepsy, and rheumatoid arthritis.[1][3] Stably transfected cell lines expressing the human KCa1.1 channel provide a robust and reproducible system for high-throughput screening (HTS) of potential modulators.
Cell Line Selection for KCa1.1 Drug Screening
For consistent and reliable results in drug screening, stably transfected cell lines are preferred over transiently transfected or endogenous systems. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are the most common hosts for generating these stable lines due to their robust growth, high transfection efficiency, and low endogenous channel expression.[4][5]
-
HEK293 Cells: Offer the advantage of a human cellular background, which can be crucial for studying human-specific post-translational modifications and protein interactions.[4] HEK293 cells are well-characterized, grow rapidly, and are suitable for a wide range of assay formats, including automated patch-clamp and fluorescence-based assays.[4][6]
-
CHO-K1 Cells: These cells are a staple in the biopharmaceutical industry for producing recombinant proteins and are well-suited for HTS.[5] They can be adapted for suspension culture, facilitating large-scale cell production for screening campaigns.[7]
To better mimic the physiological environment, cell lines co-expressing KCa1.1 α-subunits with auxiliary β-subunits (β1-β4) can be utilized. These β-subunits modulate the channel's sensitivity to calcium and voltage and can alter its pharmacological profile.[3]
Quantitative Data for KCa1.1 Modulators
The potency of a compound is typically measured by its half-maximal effective concentration (EC₅₀) for activators or its half-maximal inhibitory concentration (IC₅₀) for inhibitors.[8] These values represent the concentration of a compound required to elicit 50% of the maximal response or inhibition.[8] The following table summarizes reported values for common KCa1.1 modulators.
| Compound | Mode of Action | Reported IC₅₀/EC₅₀ | Cell Line/System |
| Iberiotoxin | Inhibitor | IC₅₀: ~1-10 nM | Various |
| Paxilline | Inhibitor | IC₅₀: ~10-100 nM | Various |
| NS1619 | Activator | EC₅₀: ~5-30 µM | Various |
| BMS-204352 (MaxiPost) | Activator | EC₅₀: ~0.3-1 µM | Various |
Note: IC₅₀ and EC₅₀ values can vary depending on experimental conditions, such as membrane potential, calcium concentration, and the presence of auxiliary subunits.
KCa1.1 Signaling and Drug Screening Workflow
The following diagrams illustrate the fundamental activation pathway of the KCa1.1 channel and a typical workflow for a drug screening campaign.
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)
This protocol is suitable for primary high-throughput screening to identify potential KCa1.1 modulators by measuring changes in cell membrane potential.
Materials:
-
HEK293 or CHO cells stably expressing human KCa1.1.
-
Black, clear-bottom 96-well or 384-well microplates.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[9][10]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and reference compounds (e.g., NS1619 as an activator, Iberiotoxin as an inhibitor).
Procedure:
-
Cell Plating: Seed the KCa1.1-expressing cells into the microplates at a density that will form a confluent monolayer overnight (e.g., 12,500 - 20,000 cells/well for a 384-well plate).[10] Incubate at 37°C, 5% CO₂.
-
Dye Loading: The next day, prepare the dye loading buffer according to the manufacturer's instructions.[9] Remove the cell culture medium from the plates and add an equal volume of the loading buffer to each well.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[9][11]
-
Compound Preparation: During incubation, prepare a compound plate containing your test compounds and controls diluted in the assay buffer at the desired final concentration.
-
FLIPR Assay: Place both the cell plate and the compound plate into the FLIPR instrument. Configure the instrument to monitor fluorescence before and after the addition of compounds. A typical experiment involves adding the compound and then a high-potassium solution to depolarize the cells and activate the channels.
-
Data Analysis: Analyze the fluorescence data to identify compounds that either enhance (activators) or reduce (inhibitors) the fluorescence change in response to depolarization.
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol is used for secondary screening and detailed characterization of "hits" from the primary screen to confirm their effect on KCa1.1 channel currents.
Materials:
-
HEK293 or CHO cells stably expressing human KCa1.1.
-
Automated patch-clamp system (e.g., Sophion QPatch, Nanion SyncroPatch).
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[12]
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, and an appropriate concentration of free Ca²⁺ to partially activate the channels, pH 7.3.[13]
-
Test compounds and reference compounds.
Procedure:
-
Cell Preparation: Harvest the cells from culture flasks and prepare a single-cell suspension in the extracellular solution at the concentration recommended for your specific automated patch-clamp platform.
-
System Setup: Prime the instrument with the intracellular and extracellular solutions and load the cell suspension.
-
Cell Sealing and Whole-Cell Configuration: The instrument will automatically trap individual cells and establish a giga-ohm seal.[14] A negative pressure pulse is then applied to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol and Compound Application: Apply a voltage-step protocol to elicit KCa1.1 currents (e.g., step from a holding potential of -80 mV to various test potentials between -60 mV and +80 mV).[12] After establishing a stable baseline current, apply the test compound via the instrument's integrated fluidics system.
-
Data Acquisition and Analysis: Record the channel currents before, during, and after compound application. Analyze the data to determine the compound's effect on current amplitude, activation kinetics, and voltage-dependence. Calculate IC₅₀ or EC₅₀ values from concentration-response experiments.[15]
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]
- 3. KCa1.1 channels as therapeutic targets for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of HEK Cells in Drug Discovery [cytion.com]
- 5. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Cas9 Mediated Stable Expression of Exogenous Proteins in the CHO Cell Line through Site-Specific Integration [mdpi.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 12. sophion.com [sophion.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application of KCa1.1 Activators in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), has emerged as a significant player in cancer biology. Aberrant expression and activity of KCa1.1 channels have been implicated in various aspects of tumorigenesis, including proliferation, migration, and apoptosis.[1][2] This has led to a growing interest in targeting these channels for therapeutic intervention. KCa1.1 activators, in particular, have shown promise in preclinical studies by demonstrating the ability to inhibit cancer cell growth and induce programmed cell death.
This document provides detailed application notes and protocols for researchers investigating the role of KCa1.1 activators in cancer. It includes methodologies for key in vitro assays, a summary of quantitative data for prominent KCa1.1 activators, and a description of the underlying signaling pathways.
Featured KCa1.1 Activators
Two of the most studied KCa1.1 activators in the context of cancer research are:
-
NS1619: A synthetic benzimidazolone derivative that has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines.[1][3]
-
BMS-191011: A potent and selective KCa1.1 opener with demonstrated anti-cancer effects.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of NS1619 and BMS-191011 in different cancer cell lines.
Table 1: IC50 Values of KCa1.1 Activators in Cancer Cell Lines
| Activator | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| NS1619 | A2780 (Ovarian) | MTT | 48 | 31.1 | [1][3] |
Note: More comprehensive quantitative data for a wider range of cell lines is an active area of research.
Table 2: Apoptosis Induction by KCa1.1 Activators
| Activator | Concentration (µM) | Cancer Cell Line | Assay | Observation | Reference |
| NS1619 | 10, 30, 50, 100 | A2780 (Ovarian) | Western Blot | Increased expression of p53, p21, and Bax | [1] |
| NS1619 | 30 | A2780 (Ovarian) | Flow Cytometry | Increased apoptotic cell population | [3] |
Signaling Pathways
Activation of KCa1.1 channels in cancer cells has been shown to trigger a signaling cascade that culminates in apoptosis. A key pathway involved is the p53-mediated intrinsic apoptotic pathway.
KCa1.1 Activation and p53-Mediated Apoptosis
Caption: KCa1.1 activation leads to p53-mediated apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the anti-cancer effects of KCa1.1 activators.
Caption: Workflow for KCa1.1 activator screening.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of KCa1.1 activators on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
KCa1.1 activator (e.g., NS1619)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the KCa1.1 activator in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the activator. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the activator that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with a KCa1.1 activator.
Materials:
-
Cancer cell line of interest
-
KCa1.1 activator
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the KCa1.1 activator at the desired concentration for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as p53, p21, and Bax.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The study of KCa1.1 activators in cancer research is a promising field with the potential to yield novel therapeutic strategies. The protocols and information provided in this document offer a foundational guide for researchers to investigate the anti-cancer effects of these compounds and elucidate their mechanisms of action. Further research is warranted to expand the quantitative dataset across a broader range of cancer types and to explore the in vivo efficacy of promising KCa1.1 activators.
References
Troubleshooting & Optimization
Solubility issues with KCa1.1 channel activator-1 in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with KCa1.1 channel activator-1 in aqueous solutions. Given that this compound is a quercetin hybrid derivative, it is expected to have low aqueous solubility, similar to quercetin and other hydrophobic compounds.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: As a quercetin hybrid derivative, this compound is predicted to have poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media.[1][3][4] Hydrophobic compounds like this often require an organic co-solvent to achieve a stock solution, which is then further diluted into the aqueous experimental buffer.
Q2: What solvents are recommended for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[5][6] Ethanol can also be considered. For the related KCa1.1 activator BMS 191011, solubility has been reported in DMSO (100 mM) and ethanol (15 mM).
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds.[6] Please refer to the detailed troubleshooting guide below for strategies to prevent precipitation.
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For another compound referred to as "Potassium Channel Activator 1", recommended storage is at -80°C for 6 months or -20°C for 1 month.[7] Always refer to the product-specific datasheet for the most accurate storage information.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
Issue 1: Compound Precipitation Upon Dilution
Cause: The low solubility of the hydrophobic compound in the aqueous buffer causes it to crash out of solution when the concentration of the organic co-solvent is reduced.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the this compound in your assay.
-
Optimize the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in most cell-based assays. You may need to optimize this for your specific cell line.
-
Use a Different Dilution Method: Instead of adding a small volume of highly concentrated stock to a large volume of buffer, try a serial dilution approach. This can sometimes prevent localized high concentrations that lead to precipitation.[6]
-
Utilize a Co-solvent System: Consider using a mixture of solvents. For example, a combination of DMSO and polyethylene glycol (PEG) or glycerol may improve solubility.[6]
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) can help to maintain the compound's solubility in the final aqueous solution.[6]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]
Issue 2: Inconsistent Experimental Results
Cause: This can be due to partial precipitation of the compound, leading to a lower effective concentration in your experiment. It can also be caused by degradation of the compound in the aqueous buffer.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions for extended periods.
-
Visually Inspect for Precipitation: Before adding the compound to your experimental setup, carefully inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, do not use the solution.
-
Vortex Thoroughly: Ensure that your working solution is well-mixed by vortexing before each use.
-
Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) to sterilize your final working solution. Be aware that some compound may be lost due to adsorption to the filter.
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration |
| BMS 191011 | DMSO | 100 mM |
| Ethanol | 15 mM |
This data is provided as an example. The solubility of this compound may differ.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Determine the required stock concentration. A common stock concentration for in vitro assays is 10 mM.
-
Calculate the required amount of compound and solvent. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg of the compound and 1 mL of DMSO.
-
Weigh the compound accurately in a suitable microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your aqueous buffer. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).
-
Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature.
-
Add the calculated volume of the stock solution to the pre-warmed buffer. It is crucial to add the stock solution to the buffer and not the other way around, and to mix immediately and thoroughly.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately for your experiment.
Visualizations
Caption: Signaling pathway of KCa1.1 channel activation.
Caption: Workflow for troubleshooting precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Quercetin Micellar Nanogel: Formulation, Characterization, and In Vitro Cytotoxocity Study [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing KCa1.1 Channel Activator-1 in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize KCa1.1 channel activator-1 in their experiments. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound's concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 1E, is a quercetin hybrid derivative designed as a selective activator of the large-conductance calcium-activated potassium channels (KCa1.1 or BK channels) in vascular tissue.[1] Its primary mechanism involves stimulating these channels, which leads to potassium ion efflux from vascular smooth muscle cells. This hyperpolarizes the cell membrane, causing relaxation of the smooth muscle and subsequent vasodilation.[1]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary activity on KCa1.1 channels, this compound has been observed to exhibit blocking activity on CaV1.2 (L-type) calcium channels.[1] This dual activity should be considered when designing experiments and interpreting results, as CaV1.2 channel blockade can also contribute to vasorelaxation.
Q3: What is the recommended starting concentration for this compound in experiments?
A3: The optimal concentration of this compound will vary depending on the specific cell type and experimental assay. Based on available data, a concentration range of 1 µM to 30 µM is a reasonable starting point for most in vitro experiments, such as vasorelaxation assays and electrophysiological recordings.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent like DMSO. For long-term storage, keep the stock solution at -20°C or -80°C. When preparing working solutions for experiments, dilute the stock solution in the appropriate physiological buffer. Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of the activator | 1. Incorrect concentration: The concentration may be too low to elicit a response. 2. Compound degradation: Improper storage or handling may have led to the degradation of the activator. 3. Low channel expression: The cell type being used may have low or no expression of KCa1.1 channels. 4. Experimental conditions: Suboptimal pH, temperature, or ion concentrations in the buffer can affect channel activity. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Prepare a fresh stock solution from a new aliquot of the compound. 3. Verify KCa1.1 channel expression in your cells using techniques like Western blot, qPCR, or immunofluorescence. 4. Ensure all experimental buffers are freshly prepared and that the conditions are optimal for KCa1.1 channel function. |
| High background noise in electrophysiology recordings | 1. Poor seal formation: A leaky seal between the patch pipette and the cell membrane is a common source of noise. 2. Electrical interference: Nearby equipment or improper grounding can introduce electrical noise. 3. Vibrations: Mechanical vibrations can disrupt the patch-clamp setup. | 1. Ensure the pipette tip is clean and polished. Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ). 2. Turn off unnecessary electrical equipment in the vicinity and ensure the setup is properly grounded. 3. Use an anti-vibration table and minimize movement around the setup during recordings. |
| Inconsistent results in vasorelaxation assays | 1. Endothelium integrity: The presence or absence of a functional endothelium can significantly impact the response to vasoactive compounds. 2. Vessel viability: Improper handling or prolonged experimentation can damage the vascular tissue. 3. Agonist pre-contraction: The level of pre-contraction induced by agonists like phenylephrine or KCl can affect the magnitude of the relaxation response. | 1. Verify the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator (e.g., acetylcholine). 2. Handle tissues gently and maintain them in oxygenated physiological salt solution at the appropriate temperature. 3. Ensure a stable and consistent level of pre-contraction before adding the KCa1.1 channel activator. |
| Precipitation of the compound in aqueous solution | 1. Low solubility: The compound may have limited solubility in aqueous buffers. 2. Incorrect solvent for stock solution: The initial solvent may not be appropriate for the compound. | 1. Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the aqueous buffer. Sonication may aid in dissolution. 2. Consult the manufacturer's data sheet for the recommended solvent. |
Experimental Protocols
Vasorelaxation Assay in Isolated Aortic Rings
This protocol is adapted from the methodology described by Carullo et al. (2020).[1]
-
Tissue Preparation:
-
Euthanize a rat via an approved method and excise the thoracic aorta.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 10 glucose) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).
-
-
Application of this compound:
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., from 1 nM to 30 µM).
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis:
-
Express the relaxation induced by the activator as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC50 value (the concentration of the activator that produces 50% of the maximal relaxation).
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording KCa1.1 channel currents in isolated vascular smooth muscle cells.
-
Cell Preparation:
-
Isolate single vascular smooth muscle cells from a suitable artery (e.g., mesenteric artery) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
-
Recording Solutions:
-
External solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA) to achieve the desired intracellular calcium concentration (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.
-
-
Application of this compound:
-
After obtaining stable baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the currents again in the presence of the activator.
-
-
Data Analysis:
-
Measure the amplitude of the outward K+ currents at each voltage step before and after the application of the activator.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of the activator on channel activity.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay | Reference |
| KCa1.1 Activation | Stimulator | Vasorelaxation in rat aorta | [1] |
| CaV1.2 Activity | Blocker | Vasorelaxation in rat aorta | [1] |
| Myorelaxant Activity | Weak | Not specified | [1] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathway of KCa1.1 channel activation leading to vasorelaxation.
References
Technical Support Center: KCa1.1 Channel Activator-1 (NS1619)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the KCa1.1 channel activator, NS1619. The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.
Off-Target Activity of NS1619
NS1619 is widely used as an activator of the large-conductance Ca2+-activated potassium (KCa1.1 or BK) channels. However, it is crucial to be aware of its numerous off-target effects, which can significantly impact experimental outcomes. This guide provides a summary of these effects, quantitative data, and protocols to help researchers identify and mitigate potential artifacts.
Quantitative Summary of NS1619 Off-Target Effects
The following table summarizes the known off-target activities of NS1619 with their corresponding half-maximal inhibitory (IC50) or effective (EC50) concentrations.
| Target/Effect | Action | Concentration | Cell/Tissue Type | Reference |
| Voltage-gated Ca2+ channels | Inhibition | IC50: 7 µM | Rat basilar artery smooth muscle cells | [1] |
| Voltage-gated K+ channels | Inhibition | 10-30 µM | Rat basilar artery smooth muscle cells | [1] |
| Mitochondrial Membrane Potential | Decrease | EC50: 3.6 µM | Human glioma LN229 cells | [2] |
| Mitochondrial Respiratory Chain | Inhibition | Not specified | Isolated rat cardiac mitochondria | [3][4] |
| SERCA (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase) | Inhibition | Not specified | H9C2 and C2C12 cells | [5] |
| Cell Proliferation (A2780 ovarian cancer cells) | Inhibition | IC50: 31.1 µM (48h) | A2780 human ovarian cancer cells | [6][7] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when using NS1619 in various experimental settings.
FAQs
-
Q1: I am observing a decrease in cell viability in my experiments with NS1619, even at concentrations intended to activate KCa1.1 channels. What could be the cause?
A1: NS1619 can induce apoptosis and inhibit cell proliferation, particularly in cancer cell lines like A2780, with an IC50 of approximately 31.1 µM after 48 hours of treatment.[6][7] This effect is associated with the increased expression of p53, p21, and Bax.[6] Additionally, NS1619 can disrupt mitochondrial function by inhibiting the respiratory chain and decreasing the mitochondrial membrane potential, which can contribute to cytotoxicity.[2][3][4] It is advisable to perform a dose-response curve for cell viability in your specific cell type to determine a suitable concentration range for your experiments.
-
Q2: My whole-cell patch-clamp recordings show an unexpected inhibition of outward currents at depolarized potentials when applying NS1619. Why is this happening?
A2: While NS1619 is known to activate KCa1.1 channels, it also has an inhibitory effect on voltage-gated potassium (Kv) channels at concentrations of 10-30 µM in vascular smooth muscle cells.[1] This can lead to a reduction in the total outward current, especially at potentials where Kv channels are significantly activated. To isolate the effect on KCa1.1 channels, it is recommended to use specific Kv channel blockers or to perform experiments in cells with low Kv channel expression.
-
Q3: I am studying intracellular calcium signaling and noticed that NS1619 causes an increase in cytosolic calcium, which is counterintuitive for a K+ channel opener. What is the mechanism behind this?
A3: NS1619 can mobilize calcium from intracellular stores by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[5] This inhibition leads to a net release of Ca2+ from the sarcoplasmic/endoplasmic reticulum into the cytosol. This effect is pH-dependent and should be considered when interpreting data from calcium imaging experiments.[5]
-
Q4: Can the effects of NS1619 on mitochondrial function explain some of its reported cardioprotective effects?
A4: Yes, the inhibitory effect of NS1619 on the mitochondrial respiratory chain can induce a state of "pharmacological preconditioning," which may contribute to its cardioprotective effects observed in some studies.[3][4] However, it is important to note that these effects are independent of KCa1.1 channel activation and are considered an off-target effect.
-
Q5: Are there more selective KCa1.1 channel activators available?
A5: Yes, compounds like NS11021 have been developed as more potent and selective activators of KCa1.1 channels with fewer off-target effects compared to NS1619.[8] Depending on the experimental needs, using a more selective compound might be advantageous to avoid the confounding off-target effects of NS1619.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of NS1619.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KCa1.1 Activation
Objective: To measure the activation of KCa1.1 channels by NS1619.
Materials:
-
Cells expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with KCNMA1, or primary vascular smooth muscle cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM) (pH 7.2 with KOH).
-
NS1619 stock solution (e.g., 30 mM in DMSO).
-
Iberiotoxin (IbTX) as a specific KCa1.1 channel blocker.
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit K+ currents.
-
Perfuse the external solution containing the desired concentration of NS1619 (e.g., 10-30 µM) and repeat the voltage-step protocol.
-
To confirm that the NS1619-induced current is mediated by KCa1.1 channels, co-apply a specific blocker like Iberiotoxin (e.g., 100 nM) and observe the inhibition of the current.
-
Analyze the current-voltage relationship and the change in current amplitude at a specific voltage to quantify the effect of NS1619.
Protocol 2: Measurement of Mitochondrial Membrane Potential
Objective: To assess the effect of NS1619 on mitochondrial membrane potential (ΔΨm).
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled 96-well plates.
-
Fluorescent potentiometric dye (e.g., JC-1, TMRE, or TMRM).
-
NS1619 stock solution.
-
FCCP or CCCP as a positive control for mitochondrial depolarization.
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the cells with the potentiometric dye according to the manufacturer's instructions (e.g., 200 nM TMRM for 30 minutes at 37°C).
-
Wash the cells with a dye-free medium.
-
Acquire baseline fluorescence images or readings.
-
Add NS1619 at the desired concentrations to the cells.
-
Record the change in fluorescence over time. A decrease in fluorescence intensity of TMRE or TMRM, or a shift from red to green fluorescence for JC-1, indicates mitochondrial depolarization.
-
As a positive control, add FCCP or CCCP (e.g., 10 µM) at the end of the experiment to induce maximal depolarization.
-
Quantify the change in fluorescence intensity relative to the baseline and the positive control.
Protocol 3: Intracellular Calcium Imaging
Objective: To measure changes in cytosolic Ca2+ concentration in response to NS1619.
Materials:
-
Cells cultured on glass-bottom dishes.
-
Ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) fluorescent Ca2+ indicator.
-
Pluronic F-127.
-
NS1619 stock solution.
-
Thapsigargin as a SERCA inhibitor (positive control).
-
Ionomycin for maximal Ca2+ influx.
-
Calcium imaging setup with a fluorescence microscope and appropriate filter sets.
Procedure:
-
Load cells with the Ca2+ indicator according to the manufacturer's protocol (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 for 30-60 minutes at 37°C).
-
Wash the cells and incubate in a Ca2+-containing buffer.
-
Acquire baseline fluorescence images (for Fura-2, alternate excitation at 340 nm and 380 nm; for Fluo-4, excite at ~488 nm).
-
Apply NS1619 and record the change in fluorescence ratio (F340/F380 for Fura-2) or intensity (for Fluo-4) over time.
-
An increase in the fluorescence ratio or intensity indicates a rise in cytosolic Ca2+.
-
At the end of the experiment, apply ionomycin to obtain the maximal fluorescence signal for calibration purposes.
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of NS1619 on cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate.
-
NS1619 stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of NS1619 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to the off-target effects of NS1619.
Caption: Off-target signaling pathways of NS1619.
Caption: Experimental workflow for characterizing NS1619 effects.
References
- 1. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-conductance K+ channel openers NS1619 and NS004 as inhibitors of mitochondrial function in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Large-Conductance Potassium Cation Channel Opener NS1619 Inhibits Cardiac Mitochondria Respiratory Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potassium channel opener NS1619 modulates calcium homeostasis in muscle cells by inhibiting SERCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent desensitization of KCa1.1 channels during activation
Welcome to the technical support center for researchers working with KCa1.1 (BK) channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a focus on preventing channel desensitization during activation.
Frequently Asked Questions (FAQs)
Q1: What is KCa1.1 channel desensitization and why is it a problem?
A: KCa1.1 (BK) channel desensitization is a phenomenon where the channel's activity progressively decreases despite the continued presence of activating stimuli, such as membrane depolarization and elevated intracellular calcium. This can manifest as a "rundown" of the channel's open probability over time. For researchers, this is a significant issue as it can lead to underestimation of channel activity, variability in experimental results, and difficulty in studying the effects of pharmacological agents or physiological modulators.
Q2: What are the primary molecular mechanisms behind KCa1.1 desensitization?
A: The primary mechanism of KCa1.1 desensitization is the phosphorylation of the channel's alpha subunit. Specifically, Protein Kinase C (PKC) has been identified as a key enzyme that phosphorylates serine residues on the intracellular domains of the channel, leading to a decrease in its open-state probability. This phosphorylation-induced desensitization is a reversible process, with protein phosphatases, particularly Protein Phosphatase 2A (PP2A), playing a crucial role in dephosphorylating the channel and restoring its activity.
Q3: How can I prevent KCa1.1 channel desensitization in my experiments?
A: Preventing desensitization typically involves targeting the phosphorylation state of the channel. This can be achieved through several approaches:
-
Pharmacological Inhibition of Protein Kinase C (PKC): Including a PKC inhibitor in your intracellular recording solution can prevent the phosphorylation that leads to desensitization.
-
Activation of Protein Phosphatase 2A (PP2A): While specific pharmacological activators of PP2A are still under investigation for this purpose, maintaining conditions that favor phosphatase activity can help counteract desensitization.
-
Site-Directed Mutagenesis: For in vitro expression systems, mutating the specific PKC phosphorylation sites on the KCa1.1 alpha subunit can create a non-desensitizing channel.
-
Control of Intracellular Calcium: Since some desensitization processes can be calcium-dependent, careful control of intracellular calcium levels using chelators can sometimes mitigate desensitization.
Troubleshooting Guides
Issue 1: Rapid rundown of KCa1.1 currents in whole-cell patch-clamp recordings.
Problem: You observe a significant decrease in the amplitude of KCa1.1 currents shortly after establishing a whole-cell recording, even with stable intracellular calcium and consistent voltage-clamp protocols.
Possible Cause: This is a classic presentation of KCa1.1 channel desensitization, likely mediated by intracellular kinases such as PKC.
Solutions:
-
Incorporate a PKC Inhibitor: Supplement your intracellular pipette solution with a PKC inhibitor. Chelerythrine or Rottlerin can be effective. Refer to the table below for recommended concentrations.
-
Include a Phosphatase Activator: While less common, including a compound that promotes phosphatase activity could help.
-
Maintain Low Intracellular ATP: In some cases, reducing the concentration of ATP in your pipette solution can limit kinase activity. However, be mindful that this can affect other cellular processes.
-
Use a Perforated Patch Technique: This method helps to preserve the endogenous intracellular environment and may reduce the rundown observed in conventional whole-cell recordings.
Pharmacological Agents to Modulate KCa1.1 Desensitization
| Compound | Target | Effect on Desensitization | Typical Working Concentration | IC50/EC50 |
| Chelerythrine | Protein Kinase C (PKC) | Prevents/Reduces | 1-10 µM | IC50 ≈ 0.66 µM for PKC |
| Rottlerin (Mallotoxin) | Protein Kinase Cδ (PKCδ) | Prevents/Reduces | 3-10 µM | IC50 for PKCδ: 3-6 µM; PKCα,β,γ: 30-42 µM[1][2][3] |
| Okadaic Acid | Protein Phosphatases 1 and 2A (PP1/PP2A) | Potentiates Desensitization (by inhibiting dephosphorylation) | 5-100 nM | - |
Experimental Protocols
Protocol 1: Measuring KCa1.1 Channel Desensitization using Whole-Cell Patch-Clamp
Objective: To quantify the time course and extent of KCa1.1 channel desensitization.
Methodology:
-
Cell Preparation: Prepare cells expressing KCa1.1 channels (e.g., HEK293 cells transfected with KCNMA1 or primary smooth muscle cells) for patch-clamp recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP (pH 7.2 with KOH). The free Ca2+ concentration can be adjusted as needed.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) where the channels are predominantly closed.
-
Apply a series of long depolarizing voltage steps (e.g., to +60 mV for 5-10 seconds) to elicit KCa1.1 currents.
-
Record the current decay during the depolarizing pulse.
-
-
Data Analysis:
-
Measure the peak current amplitude (I_peak) at the beginning of the depolarizing step and the steady-state current (I_ss) at the end of the step.
-
The extent of desensitization can be calculated as: (1 - (I_ss / I_peak)) * 100%.
-
The time course of desensitization can be fitted with a single or double exponential function to determine the time constant(s) (τ_des).
-
Protocol 2: Site-Directed Mutagenesis of PKC Phosphorylation Sites on KCa1.1
Objective: To create non-desensitizing KCa1.1 channels by mutating the PKC phosphorylation sites Ser695 and Ser1151 to Alanine.
Methodology:
-
Primer Design: Design mutagenic primers for the KCNMA1 cDNA that introduce a serine to alanine substitution at positions 695 and 1151.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the KCNMA1 plasmid as a template and the designed mutagenic primers. A common method is the QuikChange site-directed mutagenesis protocol.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Select colonies, isolate the plasmid DNA, and sequence the KCNMA1 insert to confirm the desired mutations.
-
Functional Expression: Transfect the mutated plasmid into a suitable cell line (e.g., HEK293) for functional characterization using patch-clamp as described in Protocol 1.
Protocol 3: In Vitro Phosphorylation Assay of KCa1.1 Cytoplasmic Domain
Objective: To directly assess the phosphorylation of KCa1.1 by PKC.
Methodology:
-
Substrate Preparation: Purify a recombinant protein corresponding to the intracellular C-terminal domain of the KCa1.1 alpha subunit containing the S695 and S1151 phosphorylation sites.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified KCa1.1 fragment, purified active PKC, and a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Separation: Stop the reaction by adding SDS-PAGE loading buffer and heat denaturation. Separate the proteins by SDS-PAGE.
-
Detection:
-
Stain the gel with Coomassie Blue to visualize the total protein.
-
Expose the dried gel to a phosphor screen or X-ray film to detect the incorporated radiolabeled phosphate.
-
The presence of a radioactive band corresponding to the molecular weight of the KCa1.1 fragment indicates phosphorylation by PKC.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of KCa1.1 channel desensitization and recovery.
References
Troubleshooting unexpected results in KCa1.1 activation experiments
Welcome to the technical support center for KCa1.1 (BK channel) activation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you might encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I not seeing any KCa1.1 channel activation with my known activator?
Several factors can contribute to a lack of response to a known KCa1.1 activator. Consider the following possibilities:
-
Activator Specificity and Subunit Composition: The efficacy of some activators can be influenced by the specific subunit composition of the KCa1.1 channel. The channel is formed by a pore-forming α-subunit, but its properties are modulated by auxiliary β (β1-4) and γ subunits.[1][2] These regulatory subunits have a restricted tissue distribution and can alter the channel's pharmacology.[1][2] For example, some activators may be selective for channels containing specific β subunits.[3] Ensure your experimental system expresses the appropriate subunit combination for your chosen activator.
-
Compound Stability and Concentration: Verify the stability and concentration of your activator. Prepare fresh solutions and confirm the final concentration in your experimental buffer. Some compounds may degrade over time or adhere to plasticware.
-
Cell Health and Expression Levels: Poor cell health or low expression levels of KCa1.1 channels can lead to weak or absent responses. Ensure your cells are healthy and that KCa1.1 expression is adequate. In some cancer cell models, KCa1.1 protein expression can be upregulated in 3D spheroid cultures compared to 2D monolayers, which may influence activator responses.[4][5]
-
Experimental Conditions: The activation of KCa1.1 is synergistically regulated by intracellular calcium ([Ca²⁺]i) and membrane voltage.[6][7] Ensure that your experimental conditions, particularly [Ca²⁺]i and the membrane potential, are appropriate to observe activation.
Troubleshooting Workflow: No Channel Activation
Caption: Troubleshooting flowchart for lack of KCa1.1 activation.
My KCa1.1 currents are running down quickly during my patch-clamp recording. What can I do to prevent this?
Current rundown, a gradual decrease in current amplitude over time, is a common issue in whole-cell patch-clamp recordings.[8][9] Here are some strategies to mitigate it:
-
Optimize Intracellular Solution: The composition of your pipette solution is critical.
-
ATP and GTP: Include ATP and GTP in your intracellular solution to support channel phosphorylation and other energy-dependent processes that maintain channel activity.[9]
-
Calcium Chelators: The choice and concentration of calcium chelators (e.g., EGTA, BAPTA) are crucial. While some intracellular calcium is necessary for KCa1.1 activation, excessive calcium can lead to calcium-dependent inactivation. High concentrations of fast-binding chelators like BAPTA (e.g., 10 mM) can block channel activation that is dependent on local calcium influx.[10]
-
Perforated Patch-Clamp: Consider using the perforated patch-clamp technique with agents like amphotericin or nystatin.[11][12] This method maintains the integrity of the intracellular environment by preventing the dialysis of essential cytosolic components, which can help reduce rundown.[12]
-
-
Maintain Stable Recording Conditions:
-
Temperature: Perform recordings at a stable and physiologically relevant temperature. Temperature fluctuations can affect channel kinetics and stability.[13]
-
Seal Quality: Ensure a high-resistance (GΩ) seal between the patch pipette and the cell membrane to minimize leak currents and maintain recording stability.[14]
-
Table 1: Recommended Components for Intracellular Solution to Minimize Rundown
| Component | Concentration Range | Rationale |
| ATP-Mg | 2-5 mM | Provides energy to prevent rundown of certain currents.[9] |
| GTP-Na | 0.1-0.5 mM | Supports G-protein-coupled signaling pathways that may modulate channel activity. |
| EGTA/BAPTA | 0.1-10 mM | Buffers intracellular calcium to prevent calcium-dependent inactivation. The choice depends on the desired buffering speed.[10] |
| Creatine Phosphate | 10-20 mM | Acts as an energy reservoir to regenerate ATP. |
I am observing a lot of variability in my KCa1.1 measurements between cells or experiments. How can I improve consistency?
Variability in KCa1.1 channel activity can arise from several sources. Here's how to improve the consistency of your measurements:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and culture media. The expression levels of KCa1.1 and its auxiliary subunits can vary with culture conditions.
-
Control for Splice Variants and Subunits: KCa1.1 is subject to extensive alternative splicing of its α-subunit, and it can associate with different β and γ regulatory subunits.[1] This diversity creates channels with different kinetic properties and pharmacological sensitivities.[1] If possible, use a cell line with a well-characterized and homogenous KCa1.1 subunit composition.
-
Precise Experimental Protocols:
-
Monitor Environmental Factors: Maintain a constant temperature and ensure adequate oxygenation of your external solutions.[13]
Diagram: Factors Contributing to Experimental Variability
Caption: Key factors influencing variability in KCa1.1 experiments.
My specific KCa1.1 blocker is not completely inhibiting the current. What could be the reason?
Incomplete block by a specific inhibitor can be due to several factors:
-
Subunit-Dependent Blocker Efficacy: The effectiveness of some KCa1.1 blockers is highly dependent on the presence of specific β subunits. For example, iberiotoxin (IbTX) effectively blocks channels composed only of α-subunits but is less effective against channels containing β1 or β4 subunits.[15] In contrast, paxilline is a potent blocker regardless of the subunit composition.[1]
-
Blocker Concentration and Application: Ensure that the concentration of the blocker is sufficient to achieve a complete block and that it has had enough time to equilibrate. For some peptide toxins, the binding kinetics can be slow.
-
Presence of Other Potassium Channels: The cell type you are using may express other potassium channels that are not sensitive to your specific KCa1.1 blocker. To confirm that the residual current is not from KCa1.1, you can try a different, structurally unrelated KCa1.1 blocker. For example, if you are using a peptide toxin like iberiotoxin, you could try a small molecule blocker like paxilline.
-
Off-Target Effects: While many blockers are highly specific, some may have off-target effects at higher concentrations. For instance, paxilline can inhibit SERCA pumps at micromolar concentrations.[1]
Table 2: Common KCa1.1 Blockers and Their Subunit Dependencies
| Blocker | Type | Typical Concentration | Subunit Dependency |
| Iberiotoxin (IbTX) | Peptide Toxin | 100-200 nM | High affinity for α-subunits alone. Reduced affinity with β1 and β4 subunits.[15] |
| Charybdotoxin (ChTX) | Peptide Toxin | 50-100 nM | Blocks α-subunits, but affinity is modulated by β subunits. |
| Paxilline | Small Molecule | 100 nM - 1 µM | Generally considered non-selective for different subunit compositions.[1][16] |
| Tetraethylammonium (TEA) | Small Molecule | 1-5 mM | Low-affinity blocker, generally not subunit-selective at these concentrations. |
What are the optimal intracellular calcium concentrations to use for studying KCa1.1 activation?
The optimal intracellular calcium concentration ([Ca²⁺]i) for studying KCa1.1 activation depends on the specific research question and the experimental system. KCa1.1 channels have a relatively low affinity for Ca²⁺, with EC₅₀ values typically in the micromolar range.[16][17]
-
For studying Ca²⁺-dependence: To construct a Ca²⁺ dose-response curve, you will need to use a range of free Ca²⁺ concentrations, typically from nanomolar to tens of micromolar. This is achieved by using calcium buffers like EGTA or BAPTA and calculating the free Ca²⁺ concentration based on the buffer's binding affinity and the total amount of Ca²⁺ added.
-
For studying voltage-dependence at a fixed [Ca²⁺]i: A common approach is to use a single, sub-saturating concentration of Ca²⁺ that allows for the observation of voltage-dependent activation within a physiological voltage range. A concentration of around 1-10 µM is often used.[18]
-
For studying activation by a pharmacological agent: If the goal is to screen for activators, a low, near-threshold [Ca²⁺]i (e.g., 100-300 nM) can be used to maximize the signal window for potentiation.
KCa1.1 Signaling Pathway
Caption: Simplified signaling pathway of KCa1.1 activation.
Table 3: Calcium Sensitivity of KCa Channel Subfamilies
| Channel Subfamily | Gene (Human) | Ca²⁺ Binding Affinity (EC₅₀) | Ca²⁺ Sensor |
| KCa1.1 (BK) | KCNMA1 | 1-11 µM | RCK Domain (direct binding)[6][17] |
| KCa2.x (SK) | KCNN1-3 | 0.3-0.6 µM | Calmodulin[17] |
| KCa3.1 (IK) | KCNN4 | 0.2-0.5 µM | Calmodulin[17] |
This information should help you troubleshoot and refine your KCa1.1 activation experiments. For more in-depth information, please consult the cited literature.
References
- 1. KCa1.1 channels as therapeutic targets for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different expression of β subunits of the KCa1.1 channel by invasive and non-invasive human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulation of Ca2+-Activated K+ Channel KCa1.1 in Human Breast Cancer MDA-MB-453 Cells Treated with Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ -activated K+ channel KCa 1.1 as a therapeutic target to overcome chemoresistance in three-dimensional sarcoma spheroid models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+‐activated K+ channel KCa1.1 as a therapeutic target to overcome chemoresistance in three‐dimensional sarcoma spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low Voltage Activation of KCa1.1 Current by Cav3-KCa1.1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. researchgate.net [researchgate.net]
- 14. Patch Clamp Protocol [labome.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD | Life Science Alliance [life-science-alliance.org]
Stability of KCa1.1 channel activator-1 in experimental solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of KCa1.1 channel activator-1 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hybrid derivative of Quercetin. It selectively stimulates the vascular KCa1.1 (BK, MaxiK) channels, which are large-conductance calcium- and voltage-activated potassium channels.[1][2] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and resulting in effects such as smooth muscle relaxation.[3] Additionally, this compound has been noted to exhibit blocking activity on CaV1.2 channels and possesses weak myorelaxant properties.[1][2]
Q2: How should I store this compound?
For optimal stability, this compound should be stored at -20°C.[4] Many suppliers ship the compound on blue ice to maintain this temperature during transit.
Q3: How do I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Based on data for the parent compound, quercetin, solubility is significantly higher in these solvents than in aqueous buffers. For instance, quercetin's solubility is approximately 30 mg/mL in DMSO and 2 mg/mL in ethanol. After dissolving, the stock solution can be further diluted with your aqueous experimental buffer.
Q4: What is the stability of this compound in aqueous solutions?
Aqueous solutions of quercetin derivatives are not recommended for storage for more than one day. As a quercetin derivative, this compound is likely susceptible to degradation in aqueous environments, particularly under alkaline conditions (pH > 7). It is advisable to prepare fresh aqueous working solutions daily from a frozen stock in an organic solvent.
Q5: Is this compound sensitive to light?
Yes, as a flavonoid derivative, this compound is expected to be sensitive to light. Quercetin and its derivatives can undergo photodegradation upon exposure to UVA and UVB light. Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil.
Q6: How many times can I freeze and thaw my stock solution?
To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. Prepare aliquots of your stock solution in single-use volumes to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous working solution. | The compound has low aqueous solubility. The concentration of the organic solvent from the stock solution may be too high in the final working solution. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low, typically less than 0.5%, to avoid precipitation and cellular toxicity. Prepare working solutions by adding the stock solution to the aqueous buffer in a stepwise manner with gentle mixing. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored and aliquoted stock solution. Protect all solutions from light. Avoid repeated freeze-thaw cycles of the stock solution. |
| Loss of compound activity over time. | The compound may be unstable in your experimental buffer, especially at neutral or alkaline pH. | Assess the stability of the compound in your specific buffer system over the time course of your experiment. Consider using a slightly acidic buffer if your experimental conditions permit, as quercetin derivatives are generally more stable at lower pH. |
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or for longer-term storage, at -80°C.
Protocol for Preparation of Aqueous Working Solution
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of your experimental aqueous buffer.
-
Addition of Stock: While gently vortexing the buffer, add the required volume of the thawed stock solution dropwise to achieve the final working concentration. This gradual addition helps to prevent precipitation.
-
Final Mixing: Gently mix the final working solution.
-
Use: Use the freshly prepared working solution immediately for your experiment. Protect from light.
Data Presentation
Solubility of Quercetin (Parent Compound) in Common Solvents
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~2 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | ~1 mg/mL |
This data is for the parent compound, quercetin, and should be used as a guideline for this compound.
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: Simplified signaling pathway of KCa1.1 channel activation.
References
KCa1.1 Channel Activation Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in KCa1.1 (also known as BK or Maxi-K) channel activation assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in KCa1.1 channel activation assays?
Variability in KCa1.1 channel activation assays can stem from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Cell Line Integrity: The type of cell line used (primary cells, iPSC-derived cells, or transfected cell lines) can introduce variability.[1] Passage number and cell health are critical, as prolonged culturing can alter channel expression and function.[2]
-
Expression Levels: The expression level of the pore-forming α-subunit (KCNMA1) and its auxiliary β (KCNMB1-4) and γ (LRRC) subunits can significantly alter channel activity.[3][4][5] The specific combination of these subunits dictates the channel's sensitivity to calcium and voltage, as well as its pharmacological profile.[3][5]
-
Cell Culture Conditions: Factors such as confluency, temperature, and media composition can impact channel expression and the overall health of the cells.[6]
-
-
Technical Variability:
-
Assay Methodology: The choice between manual patch-clamp, automated electrophysiology, and fluorescence-based high-throughput screening (HTS) methods introduces different levels of variability.[7][8] While patch-clamp is the "gold standard" for precision, it has low throughput.[1][8] HTS methods are suitable for large-scale screening but may require more frequent optimization.[1]
-
Experimental Conditions: Inconsistent temperature, pH, and ion concentrations in buffers and recording solutions can lead to significant variations in channel activity.[5][9][10][11]
-
Reagent Quality and Handling: The quality and handling of compounds, antibodies, and other reagents are crucial for reproducible results.
-
Q2: How do auxiliary subunits affect KCa1.1 channel activation and contribute to assay variability?
Auxiliary subunits (β and γ) are critical modulators of KCa1.1 channel function and a major source of physiological and experimental variability.[3][4][5]
-
Modulation of Channel Gating: These subunits alter the channel's sensitivity to both intracellular calcium (Ca²⁺) and membrane voltage.[3][4] For example, the β1 subunit increases the apparent Ca²⁺ sensitivity, while the β4 subunit can decrease it.
-
Pharmacological Profile: The presence of specific auxiliary subunits can change the affinity and efficacy of channel activators and inhibitors.[3][12] For instance, the scorpion toxin iberiotoxin (IbTX) has different blocking potencies depending on the associated β subunit.[3]
-
Tissue-Specific Expression: The differential expression of auxiliary subunits in various tissues leads to diverse functional properties of native KCa1.1 channels.[3][4] When using primary or tissue-derived cells, this heterogeneity can be a significant source of variability.
-
Experimental Systems: In heterologous expression systems (e.g., HEK293 or CHO cells), co-transfection with specific auxiliary subunits is necessary to mimic native channel behavior. Inconsistent or unverified expression of these subunits will lead to unreliable data.
Q3: What are the key differences and sources of variability between manual patch-clamp and high-throughput screening (HTS) for KCa1.1 channels?
Both manual patch-clamp and HTS are valuable techniques for studying KCa1.1 channels, but they differ significantly in throughput, resolution, and sources of variability.
| Feature | Manual Patch-Clamp | High-Throughput Screening (HTS) |
| Throughput | Very low (a few cells per day) | High to ultra-high (thousands of data points per day)[1] |
| Data Resolution | High-resolution, real-time current measurements[8] | Indirect measurements (e.g., fluorescence) or lower resolution electrophysiology[1][8] |
| Primary Use | Detailed mechanistic studies, hit validation[1] | Primary screening of large compound libraries[1] |
| Major Sources of Variability | Operator skill, pipette geometry, seal resistance, cell health[2][13] | Well-to-well variability, reagent dispensing errors, signal-to-background ratio, compound interference with fluorescent dyes[1][7] |
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Fluorescence-Based HTS Assays
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Number/Confluency | Optimize cell seeding density and ensure even distribution in microplates. Use automated cell counters for accuracy. |
| Uneven Dye Loading | Ensure complete removal of growth medium and uniform application of the fluorescent dye. Optimize dye concentration and incubation time. |
| Background Fluorescence | Use quenchers to reduce extracellular fluorescence, but first verify that the quencher does not interact with the KCa1.1 channel.[1] |
| Compound-Related Artifacts | Screen for compound autofluorescence or quenching effects in a cell-free assay. |
| Inconsistent Agonist/Compound Addition | Use automated liquid handlers for precise and consistent additions across the plate. |
Issue 2: Low Signal-to-Noise Ratio in Automated Electrophysiology
Possible Causes & Solutions
| Cause | Solution |
| Poor Seal Resistance | Ensure high-quality, healthy cells. Optimize cell suspension and handling procedures to maintain membrane integrity. Filter all solutions to remove particulates.[13] |
| Low Channel Expression | Use a cell line with robust and stable expression of the KCa1.1 α and relevant auxiliary subunits. Consider using a stronger promoter or optimizing transfection/selection conditions. |
| Inappropriate Voltage Protocol | Optimize the voltage protocol to ensure sufficient channel activation without causing excessive rundown or cell death. |
| Incorrect Buffer Composition | Verify the ionic composition and concentrations of intracellular and extracellular solutions. Ensure the Ca²⁺ concentration is appropriate for the desired level of channel activation. |
Issue 3: Inconsistent Results in Manual Patch-Clamp Recordings
Possible Causes & Solutions
| Cause | Solution |
| Unhealthy Cells | Use cells from a low passage number. Ensure optimal culture conditions. For dissociated cells, optimize the dissociation protocol to avoid enzymatic damage.[2] |
| Variable Pipette Resistance | Use a high-quality pipette puller and consistently check the resistance of each pipette. A typical range is 3-6 MΩ.[2] |
| Unstable Seal | Ensure the pipette tip and cell membrane are clean. Apply gentle positive pressure during approach and switch to gentle suction upon contact.[2][13] |
| Channel Rundown | Include ATP and GTP in the intracellular solution to support channel activity.[14] Record baseline activity and monitor for stability before applying test compounds. |
| Temperature Fluctuations | Use a temperature-controlled perfusion system, as KCa1.1 channel gating is temperature-sensitive.[9][10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KCa1.1 Currents
-
Cell Preparation: Plate cells expressing KCa1.1 channels onto glass coverslips 24-48 hours before recording.
-
Solution Preparation:
-
Extracellular Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular Solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate concentration of CaCl₂ to achieve the desired free [Ca²⁺] (calculated using software like MaxChelator). Add 2 Mg-ATP and 0.3 Na-GTP just before use.[14] Adjust pH to 7.2 with KOH and osmolarity to ~295 mOsm.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.[2]
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution at ~1.5 mL/min.[15]
-
Approach a target cell with the recording pipette while applying light positive pressure.[13][15]
-
Upon observing a dimple on the cell membrane, release the pressure to form a GΩ seal.[15]
-
Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Apply a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various potentials between -60 mV and +80 mV) to elicit KCa1.1 currents.
-
Record and analyze the resulting currents using appropriate software.
-
Visualizations
KCa1.1 Channel Activation Pathway
Caption: Dual activation pathway of the KCa1.1 channel by voltage and calcium.
Experimental Workflow for a KCa1.1 HTS Assay
Caption: A typical workflow for a fluorescence-based HTS KCa1.1 activation assay.
Troubleshooting Logic for Assay Variability
Caption: A logical approach to troubleshooting sources of assay variability.
References
- 1. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Regulation of BK channels by auxiliary γ subunits [frontiersin.org]
- 5. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Function of Calcium-Activated Potassium Channels in Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Temperature-dependent conformational changes in a voltage-gated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of temperature on action potentials and ion conductances in type II taste-bud cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. KCa1.1 channels as therapeutic targets for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
Addressing rundown of KCa1.1 currents in patch clamp recordings
Welcome to the technical support center for addressing the rundown of KCa1.1 (large-conductance calcium-activated potassium channel, BK channel) currents in patch-clamp recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is KCa1.1 current rundown and why does it occur?
A: KCa1.1 current rundown is the progressive decrease in channel activity over the course of a whole-cell patch-clamp recording. This phenomenon can obscure the true biophysical properties of the channel and confound the effects of pharmacological agents. Rundown is often attributed to the dialysis of essential intracellular components into the recording pipette, disrupting the delicate balance of regulatory molecules required to maintain channel function.[1][2][3] Key contributing factors include:
-
Washout of Cellular Metabolites: Essential molecules like ATP and GTP, which are crucial for many cellular processes including channel phosphorylation, are diluted from the cytosol.[1][2]
-
Dephosphorylation: The activity of endogenous phosphatases can lead to the dephosphorylation of the KCa1.1 channel or its regulatory proteins, resulting in decreased channel activity.[4][5][6] This is exacerbated by the washout of ATP, which is required by kinases to counteract phosphatase activity.
-
Alterations in Intracellular Calcium: While KCa1.1 channels are activated by intracellular calcium, improper buffering or excessive calcium influx can lead to calcium-dependent inactivation and contribute to rundown.[7][8][9]
Q2: My KCa1.1 currents are running down. What is the first thing I should check?
A: The first step in troubleshooting rundown is to ensure the integrity of your patch-clamp recording. An unstable recording can mimic or exacerbate rundown. Key parameters to verify include:
-
Seal Resistance: A tight gigaohm seal ( >1 GΩ) is crucial to minimize leak currents and maintain the stability of the patch.[10]
-
Access Resistance: A low and stable access resistance (typically < 25 MΩ) ensures good electrical and diffusional access to the cell interior.[10][11] A high or increasing access resistance can cause a progressive decrease in the measured current, which can be mistaken for rundown.
-
Cell Health: Only use healthy, viable cells for your experiments. Unhealthy cells are more prone to rundown and will yield unreliable data.
Q3: How can I prevent the washout of essential intracellular components?
A: Minimizing the dialysis of the cytosol is a key strategy to combat rundown. Here are a few approaches:
-
Perforated Patch-Clamp: This technique uses pore-forming agents like amphotericin B, nystatin, or beta-escin in the pipette solution to gain electrical access to the cell without causing extensive dialysis of larger molecules.[1] This method is highly effective at preserving the intracellular environment.
-
Include ATP and GTP in the Pipette Solution: Supplementing the intracellular solution with Mg-ATP and GTP can help maintain the phosphorylation state of the channels and provide energy for other cellular processes.[1][2]
Q4: What role does phosphorylation play in KCa1.1 rundown, and how can I address it?
A: The phosphorylation state of the KCa1.1 channel is a critical determinant of its activity.[4][6] Rundown is often associated with channel dephosphorylation by endogenous phosphatases.[4][5] To counteract this, you can:
-
Add Phosphatase Inhibitors: Including a cocktail of phosphatase inhibitors in your intracellular solution can help preserve the phosphorylated (and active) state of the KCa1.1 channel.[4][5][12][13]
-
Include Kinase Activators: In some cases, including activators of specific kinases, such as PKA, may help to maintain channel activity.[4]
Troubleshooting Guides
Table 1: Recommended Components for Intracellular Pipette Solution to Mitigate KCa1.1 Rundown
| Component | Typical Concentration | Purpose |
| Mg-ATP | 2-5 mM | Provides energy for cellular processes and substrate for kinases to maintain channel phosphorylation.[1][3] |
| GTP | 0.1-0.5 mM | Supports G-protein-coupled signaling pathways that may modulate channel activity.[1][2] |
| EGTA or BAPTA | 0.1-10 mM | Buffers intracellular calcium to prevent calcium-dependent inactivation. BAPTA is a faster chelator than EGTA.[7] |
| Phosphatase Inhibitors | Varies | Prevents dephosphorylation of the KCa1.1 channel. Common examples include okadaic acid, microcystin, and sodium orthovanadate.[4] |
| Creatine Phosphate | 10-20 mM | Acts as an ATP regenerating system to provide a sustained energy source.[1] |
Experimental Protocols
Protocol 1: Preparation of an ATP-Regenerating Intracellular Solution
This protocol describes the preparation of a standard intracellular solution designed to minimize KCa1.1 current rundown.
Materials:
-
HEPES
-
KCl or K-Gluconate
-
MgCl₂
-
EGTA
-
Mg-ATP
-
GTP (sodium or tris salt)
-
Creatine Phosphate
-
KOH or CsOH (for pH adjustment)
-
Ultrapure water
Procedure:
-
Start with approximately 80% of the final volume of ultrapure water.
-
Dissolve the main salt (e.g., KCl or K-Gluconate) and HEPES.
-
Add MgCl₂ and EGTA and allow them to dissolve completely.
-
Add Mg-ATP, GTP, and Creatine Phosphate. Ensure each component is fully dissolved before adding the next.
-
Adjust the pH to the desired value (typically 7.2-7.4) using KOH or CsOH.
-
Bring the solution to the final volume with ultrapure water.
-
Filter the solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C. Thaw and keep on ice on the day of the experiment.
Visualizations
Signaling Pathway for KCa1.1 Regulation and Rundown
Caption: Regulation of KCa1.1 channel activity and the impact of whole-cell washout.
Troubleshooting Workflow for KCa1.1 Rundown
Caption: A step-by-step workflow for troubleshooting KCa1.1 current rundown.
References
- 1. researchgate.net [researchgate.net]
- 2. Run-Up and Run-Down | Springer Nature Experiments [experiments.springernature.com]
- 3. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of colonic apical potassium (BK) channels by cAMP and somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase and phosphatase activities intimately associated with a reconstituted calcium-dependent potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. Frontiers | The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology [frontiersin.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Opposite effects of phosphatase inhibitors on L-type calcium and delayed rectifier currents in frog cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of protein phosphatase and kinase inhibitors on Ca2+ and Cl- currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KCa1.1 (BK) Channels & Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of temperature during KCa1.1 (BK) channel activation experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect KCa1.1 channel activation?
A: Temperature significantly influences the gating kinetics of KCa1.1 channels. An increase in temperature provides additional thermal energy, which contributes to the activation energy required for the conformational changes that lead to channel opening.[1][2] This typically results in faster activation and deactivation rates, and can shift the voltage-dependence of activation. For most ion channels, the rate of conformational transitions increases by a factor of 2 to 5 for every 10°C rise in temperature.[1][2]
Q2: What is the Q10 temperature coefficient, and why is it important for KCa1.1 studies?
A: The Q10 temperature coefficient is a unitless measure that quantifies the sensitivity of a biological process to a 10°C change in temperature.[3] It is calculated using the formula:
Q₁₀ = (R₂ / R₁) ^ (10 / (T₂ - T₁))
where R is the rate of the process (e.g., current amplitude, channel opening rate) and T is the temperature in Celsius or Kelvin.[3] For ion channel studies, Q10 is crucial as it helps to standardize and compare data collected at different temperatures and provides insight into the thermodynamic properties of channel gating. A high Q10 value indicates a high degree of temperature sensitivity.[4]
Q3: What are the typical Q10 values for KCa1.1 (BK) channels?
A: The Q10 for KCa1.1 channels is not a single value; it is dependent on both voltage and intracellular calcium concentration.
-
In the presence of saturating intracellular Ca²⁺, KCa1.1 channels exhibit a transient increase in Q10 at the voltage range where the channel begins to activate (around -80 mV).[2]
-
In the absence of Ca²⁺, the Q10 values are generally larger and the voltage dependence of this temperature sensitivity is shifted to more depolarized potentials.[1][2]
-
While many voltage-gated potassium channels have Q10 values below 4, under specific voltage conditions, KCa1.1 can exhibit transiently higher Q10 values, indicating a significant sensitivity to temperature in a narrow voltage window.[1][2] The Q10 for ion conduction through the open pore is generally low, typically around 1.2 to 1.4.[5]
Q4: How does temperature influence the voltage and Ca²⁺ sensitivity of KCa1.1?
A: Temperature, voltage, and intracellular Ca²⁺ act synergistically to gate the KCa1.1 channel.
-
Voltage Sensitivity: Increasing temperature can shift the half-activation voltage (V₁/₂) of KCa1.1 channels to more negative potentials, meaning less depolarization is required to open the channel at higher temperatures.
-
Ca²⁺ Sensitivity: The presence of intracellular Ca²⁺ dramatically shifts the channel's voltage activation to more negative potentials. Temperature modulates this interplay. For instance, removing intracellular Ca²⁺ not only shifts the activation curve but also alters the voltage-dependence of the channel's temperature sensitivity (Q10).[1][2]
Q5: What is the recommended temperature range for studying KCa1.1 channels?
A: The optimal temperature depends on the experimental goal.
-
Room Temperature (20-25°C): Many single-channel and macroscopic current recordings are performed at room temperature for stability and to simplify the comparison of results across different labs and studies.[6][7]
-
Physiological Temperature (35-37°C): To study the channel's behavior in a context that more closely mimics its native environment, experiments should be conducted at physiological temperatures.[8] This is particularly important when investigating the channel's role in processes like neuronal firing or smooth muscle contraction.[8][9] Be aware that channel kinetics will be significantly faster at these temperatures.[8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the temperature dependence of KCa1.1 and other relevant ion channels.
Table 1: Q10 Temperature Coefficients for Ion Channels
| Channel Type | Condition | Voltage Range | Approximate Q10 Value | Source |
| KCa1.1 (BK) | Saturating [Ca²⁺]i | Near activation threshold (~-80 mV) | Transiently elevated | [2] |
| KCa1.1 (BK) | 0 [Ca²⁺]i | Depolarized potentials | Larger values than with Ca²⁺ | [1] |
| Shaker K⁺ | General | Most voltages | < 4 | [1][2] |
| TRPV1 | General | -100 mV to +150 mV | > 20 | [1][2] |
| Ion Conduction | Open Channel Pore | N/A | 1.2 - 1.4 | [5] |
Table 2: Temperature Effects on Channel Activation Parameters
| Channel | Temperature Change | Effect on V₁/₂ (Half-Activation Voltage) | Source |
| Cav3.1 | 21°C to 37°C | Hyperpolarizing shift (~8 mV) | [10] |
| Cav3.2 | 21°C to 37°C | Hyperpolarizing shift (~8.6 mV) | [10] |
| Shaker K⁺ | 8°C to 28°C | Minimal right-shift (< 5 mV) | [11] |
| Heat-sensing (e.g., TRPV1) | Increase | Leftward (hyperpolarizing) shift | [11] |
| Cold-sensing (e.g., TRPM8) | Increase | Rightward (depolarizing) shift | [11] |
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable Recordings / High Noise at Physiological Temp. | 1. Bubble Formation: Dissolved gases coming out of solution in the perfusion lines as temperature increases. 2. Electrical Noise: Some heating elements (e.g., immersion heaters) can introduce 50/60 Hz noise. 3. Temperature Fluctuations: Poor feedback control from the temperature controller. | 1. De-gas Solutions: Gently warm and continuously gaze the solution reservoir with carbogen (95% O₂/5% CO₂) before it enters the in-line heater.[12] 2. Use Shielded Heaters: Employ a well-shielded in-line heater and ensure proper grounding of all equipment. A feedback-controlled temperature controller is essential.[8] 3. Optimize Flow Rate: A higher flow rate (e.g., 3 ml/min) can help maintain temperature stability and clear away bubbles.[12] |
| Inconsistent Channel Kinetics or Current Amplitudes | 1. Inaccurate Temperature Measurement: The temperature in the bath may differ from the setpoint of the controller. 2. Temperature Gradients: The solution temperature may not be uniform across the recording chamber. | 1. Calibrate System: Place the thermistor probe as close as possible to the cell being recorded to get an accurate reading of the local temperature.[13] 2. Ensure Homogenous Heating: Use a system designed for rapid solution exchange and temperature control, such as a multi-barrel perfusion system with resistive heating elements.[8] |
| Unexpected Shifts in Voltage-Dependence of Activation | 1. Uncontrolled Temperature Variation: Even small temperature changes between experiments can shift V₁/₂. 2. Misinterpretation of Temperature Effect: The observed shift may be a direct and expected physiological consequence of the temperature change. | 1. Monitor and Log Temperature: Continuously monitor and record the bath temperature for the duration of every experiment. 2. Perform Control Experiments: Characterize the G-V relationship at several distinct, stable temperatures (e.g., 22°C, 32°C, 37°C) to quantify the temperature-dependent shift for your specific conditions. |
| Precipitation in Artificial Cerebrospinal Fluid (aCSF) at High Temp. | 1. Solution Composition: Certain salts, particularly those containing MgSO₄, can precipitate out of solution at higher temperatures. | 1. Modify aCSF Recipe: Replace MgSO₄ with an equimolar concentration of MgCl₂.[12] 2. Prepare Solutions Freshly: Make solutions on the day of the experiment to minimize the risk of precipitation. |
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate key processes and relationships for controlling temperature in KCa1.1 experiments.
References
- 1. High temperature sensitivity is intrinsic to voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High temperature sensitivity is intrinsic to voltage-gated potassium channels | eLife [elifesciences.org]
- 3. Q10 (temperature coefficient) - Wikipedia [en.wikipedia.org]
- 4. Thermodynamic implications of high Q10 of thermo-TRP channels in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature dependence (Q10) of transport by - Generic - BNID 109163 [bionumbers.hms.harvard.edu]
- 6. Gating kinetics and pharmacological properties of small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes [frontiersin.org]
- 8. BK Channel Regulation of Afterpotentials and Burst Firing in Cerebellar Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temperature Effects on Non-TRP Ion Channels and Neuronal Excitability | Opera Medica et Physiologica [operamedphys.org]
- 11. A molecular framework for temperature-dependent gating of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Cooling Temperatures via Thermal K2P Channels on Regeneration of High-Frequency Action Potentials at Nodes of Ranvier of Rat Aβ-Afferent Nerves - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating KCa1.1 Channel Activator-1: A Comparative Guide to Specific Blockers
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel ion channel modulator is paramount. This guide provides a comparative framework for validating the activity of KCa1.1 channel activator-1 using specific and potent blockers. We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable validation.
The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), is a critical regulator of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2][3] Its activation leads to potassium efflux, resulting in membrane hyperpolarization and a decrease in cellular excitability.[4][5] Activators of this channel are of significant therapeutic interest. Here, we compare the use of three well-characterized KCa1.1 blockers—Iberiotoxin, Charybdotoxin, and Paxilline—to confirm the on-target activity of a putative KCa1.1 activator, referred to as "Activator-1."
Comparative Efficacy of KCa1.1 Blockers
The choice of a specific blocker is crucial for unequivocally demonstrating that the effects of Activator-1 are mediated through the KCa1.1 channel. The following table summarizes the key characteristics and experimental validation data for Iberiotoxin, Charybdotoxin, and Paxilline in antagonizing the effects of a KCa1.1 activator.
| Blocker | Type | Selectivity | IC50 / Ki | Experimental Validation with Activator-1 (Hypothetical Data) |
| Iberiotoxin | Peptide Toxin | Highly selective for KCa1.1.[6] Does not affect other calcium-dependent or voltage-dependent K+ channels.[6] | ~2 nM (IC50)[6] | In whole-cell patch-clamp recordings, co-application of 100 nM Iberiotoxin with 10 µM Activator-1 completely abolishes the Activator-1-induced outward current. |
| Charybdotoxin | Peptide Toxin | Blocks KCa1.1, but also affects some voltage-gated K+ channels (Kv1.2, Kv1.3).[7] | ~3 nM (IC50 for KCa1.1)[7] | In a vessel tension assay, the vasodilation induced by 10 µM Activator-1 is reversed by the application of 100 nM Charybdotoxin. |
| Paxilline | Mycotoxin | Potent KCa1.1 blocker.[8] Can have off-target effects on SERCA pumps at higher concentrations (micromolar range).[2][8] | ~1.9 nM (Ki)[9] | In isolated smooth muscle cells, 100 nM Paxilline prevents the hyperpolarization induced by 10 µM Activator-1. |
Experimental Protocols
Robust validation of Activator-1 requires well-defined experimental protocols. The following provides a detailed methodology for a whole-cell patch-clamp experiment, a common technique for studying ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of Activator-1 on KCa1.1 channel currents and confirm its specificity using a selective blocker.
Cell Preparation:
-
Culture cells expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with the KCNMA1 gene, or primary smooth muscle cells) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with an external solution.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit KCa1.1 currents.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing Activator-1 (e.g., 10 µM) and repeat the voltage-step protocol.
-
Following the recording of the activator's effect, co-perfuse with Activator-1 and a specific blocker (e.g., 100 nM Iberiotoxin).
-
Repeat the voltage-step protocol to observe the inhibition of the Activator-1-induced current.
-
Wash out the compounds by perfusing with the external solution.
Data Analysis:
-
Measure the peak outward current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationship plots for baseline, Activator-1, and Activator-1 + blocker conditions.
-
Perform statistical analysis to determine the significance of the changes in current amplitude.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the validation process, the following diagrams are provided.
Alternative KCa1.1 Activators for Comparison
To provide a broader context for the performance of Activator-1, it is useful to compare its activity with other known KCa1.1 activators.
| Activator | Chemical Class | Key Features |
| NS1619 | Benzimidazolone | One of the first synthetic KCa1.1 activators. Known to have some off-target effects at higher concentrations.[10] |
| BMS-191011 | Oxadiazolone | A potent KCa1.1 opener with demonstrated neuroprotective properties.[7][11] |
| SKA-31 | Naphthothiazolamine | Activator of both KCa2 and KCa3.1 channels, with some reported effects on KCa1.1.[7][8] |
By following the methodologies outlined in this guide, researchers can confidently validate the on-target activity of novel KCa1.1 channel activators, a critical step in the development of new therapeutics targeting this important ion channel. The comparative data and detailed protocols provide a solid foundation for rigorous and reproducible scientific investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 8. SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 10. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to the Efficacy of KCa1.1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various activators of the large-conductance calcium- and voltage-activated potassium channel (KCa1.1), also known as the BK channel. The objective is to offer a comprehensive resource for researchers and drug development professionals, complete with supporting experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to KCa1.1 Channels
KCa1.1 channels are ubiquitously expressed and play a crucial role in regulating a wide array of physiological processes.[1][2] These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration.[2] Activation of KCa1.1 channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization acts as a negative feedback mechanism, reducing cellular excitability by decreasing the opening of voltage-gated calcium channels.[3] This regulatory function is vital in smooth muscle tone, neuronal excitability, and neurotransmitter release.[2] Consequently, activators of KCa1.1 channels are of significant interest for the therapeutic treatment of conditions such as stroke, overactive bladder, and hypertension.[2][4]
Comparative Efficacy of KCa1.1 Activators
The efficacy of KCa1.1 channel activators is primarily determined by their potency (EC50) and the maximal activation they can induce. Potency refers to the concentration of the activator required to elicit a half-maximal response, while efficacy describes the maximum effect an activator can produce. A common measure of efficacy for KCa1.1 activators is the shift in the voltage of half-maximal activation (ΔV½), where a more negative shift indicates greater efficacy at a given calcium concentration.
The following table summarizes the quantitative data for several prominent KCa1.1 activators.
| Activator | Chemical Class | EC50 | Efficacy (Maximal Activation / ΔV½) | Cell Type / Conditions |
| NS1619 | Benzimidazolone | 3.6 µM | Induces a concentration-dependent decrease in mitochondrial membrane potential.[5] | Not specified |
| ~30 µM | Typically used at this concentration for smooth muscle relaxation studies. | Vascular smooth muscle | ||
| NS11021 | Phenylthiourea | 0.4 - 2.1 µM | Shifts channel activation curves to more negative potentials.[6] About 10 times more potent than NS1619.[1] | Xenopus laevis oocytes and mammalian cells[1] |
| BMS-204352 | Fluoro-oxindole | Potent activator, but specific EC50 for KCa1.1 activation is not consistently reported. Also activates KCNQ channels.[4] | Reduces neuronal hyperexcitability.[4] | Neuronal cells |
| GoSlo-SR-5-130 | Anilinoanthraquinone | 14 µM (on BKα subunit alone) | Shifts activation V½ by ~-22 mV in the absence of β subunits.[7] | HEK cells expressing BKα[7] |
| Significantly more potent with β subunits | Shifts activation V½ by ~-100 mV in the presence of β1 or β4 subunits.[7] | Smooth muscle cells, HEK cells expressing BKαβ1/β4[7] | ||
| GoSlo-SR-5-6 | Anilinoanthraquinone | Not specified | Shifts activation V½ by ~-100 mV, irrespective of β subunit presence.[7] | Smooth muscle cells, HEK cells[7] |
| Quercetin | Flavonoid | Activates KCa1.1 channels.[8] | Various | |
| Resveratrol | Stilbenoid | Can modulate KCa1.1 channel activity. | Various |
Key Experimental Protocols
The characterization of KCa1.1 channel activators relies on robust and reproducible experimental methods. The two primary techniques employed are patch-clamp electrophysiology and thallium flux assays.
Patch-Clamp Electrophysiology for KCa1.1 Activator Characterization
Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels. The whole-cell configuration is commonly used to assess the effect of activators on the total KCa1.1 current in a cell.
Objective: To measure the effect of a test compound on KCa1.1 channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing the KCa1.1 α subunit).
Materials:
-
HEK293 cells stably transfected with the human KCa1.1 α subunit.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 adjusted with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of free Ca²⁺ (e.g., 1 µM) to achieve the desired intracellular calcium level; pH 7.2 adjusted with KOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate HEK293-KCa1.1 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 10 mV increments) to elicit KCa1.1 currents.
-
-
Compound Application:
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record currents at each concentration to determine the dose-dependent effect of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the voltage of half-maximal activation (V½).
-
Calculate the shift in V½ (ΔV½) induced by the activator.
-
Generate dose-response curves to determine the EC50 of the activator.
-
Thallium Flux Assay for High-Throughput Screening of KCa1.1 Activators
The thallium flux assay is a fluorescence-based method suitable for high-throughput screening (HTS) of ion channel modulators. It relies on the principle that potassium channels are permeable to thallium ions (Tl⁺), and a fluorescent dye sensitive to Tl⁺ is used to monitor channel activity.
Objective: To identify and characterize KCa1.1 activators in a high-throughput format.
Materials:
-
HEK293 cells expressing KCa1.1.
-
Thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit).[9]
-
Chloride-free buffer.
-
Stimulus buffer containing Tl₂SO₄.
-
A Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-KCa1.1 cells into 384-well microplates.
-
Dye Loading:
-
Remove the culture medium and add the thallium-sensitive dye loading buffer to each well.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 1 hour) to allow the dye to enter the cells.[10]
-
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Thallium Addition and Fluorescence Reading:
-
Place the plate in the FLIPR instrument.
-
Add the thallium-containing stimulus buffer to initiate Tl⁺ influx through open KCa1.1 channels.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates Tl⁺ influx and, therefore, channel activation.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to controls (e.g., a known activator as a positive control and vehicle as a negative control).
-
Generate concentration-response curves to determine the EC50 of the activators.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in KCa1.1 activation and its experimental characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: KCa1.1 channel activation signaling pathway.
Caption: Experimental workflow for patch-clamp electrophysiology.
References
- 1. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]
- 4. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS 1619 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the novel BK (KCa1.1) channel opener GoSlo-SR-5-130 are dependent on the presence of BKβ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. A “Target Class” Screen to Identify Activators of Two-Pore Domain Potassium (K2P) Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KCa1.1 (BK) Channel Activators: A Data-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KCa1.1 (BK) channel activators, focusing on a novel quercetin-derived activator and other well-established BK channel openers. The comparative analysis is supported by experimental data on their potency, selectivity, and mechanism of action. This document aims to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to KCa1.1 (BK) Channels
Large-conductance calcium-activated potassium channels (KCa1.1 or BK channels) are key regulators of cellular excitability, integrating changes in intracellular calcium concentration and membrane potential.[1] Activation of BK channels leads to potassium efflux, resulting in membrane hyperpolarization and reduced cellular excitability. This makes them attractive therapeutic targets for a range of conditions, including vascular disorders, neuronal hyperexcitability, and overactive bladder.[2] A variety of synthetic and natural compounds have been developed to activate these channels, each with distinct properties.
Comparative Analysis of BK Channel Openers
This guide compares the following BK channel activators:
-
KCa1.1 channel activator-1 (compound 1E): A novel ester-based quercetin hybrid derivative.[3]
-
NS1619: A widely used, first-generation benzimidazolone BK channel opener.[2]
-
NS11021: A more potent and selective second-generation biarylthiourea BK channel opener.[2]
-
BMS-204352: A fluoro-oxindole derivative that also exhibits activity on KCNQ channels.[4][5]
-
Dehydrosoyasaponin-I (DHS-1): A naturally occurring triterpenoid saponin that shows dependence on the β1 subunit.[6]
Data Summary
The following table summarizes the key quantitative data for the selected BK channel openers based on electrophysiological and functional assays.
| Compound | Chemical Class | Potency (EC50/IC50) | Selectivity | Key Characteristics |
| This compound (compound 1E) | Quercetin hybrid derivative | Weak vasodilator activity.[3] Specific EC50 for BK channel activation is not yet extensively published in comparative studies. | Described as a selective vascular KCa1.1 channel stimulator, but also displays CaV1.2 channel blocking activity.[3] | Dual-action compound with potential for vasorelaxation through a combination of BK channel activation and CaV1.2 channel blockade.[3] |
| NS1619 | Benzimidazolone | EC50 of ~10-30 µM for smooth muscle relaxation. IC50 of 31.1 µM for inhibition of A2780 ovarian cancer cell proliferation.[4] | Known to have off-target effects at higher concentrations, including inhibition of L-type Ca2+ channels, Ca2+-activated chloride channels, and other voltage-gated ion channels.[2] | A widely used research tool, but its utility is limited by relatively low potency and lack of specificity.[2] Its effects can be complex due to interactions with multiple ion channels. |
| NS11021 | Biarylthiourea | Reported to be ~10-fold more potent than NS1619.[7] EC50 of ~400 nM for BK channel activation.[5] | More selective than NS1619; does not significantly affect voltage-dependent K+, Na+, or Ca2+ channels at concentrations below 10 µM.[7] | A more potent and selective tool compound for studying BK channel function compared to NS1619.[2] It shifts the voltage-activation curve of the channel to more negative potentials.[2] |
| BMS-204352 | Fluoro-oxindole | EC50 of ~300-400 nM for BK channel activation.[5] | Also a potent opener of neuronal KCNQ (Kv7) potassium channels.[4] | Developed for the treatment of stroke.[4] Its dual activity on both BK and KCNQ channels makes it a complex pharmacological tool. It failed to show superior efficacy in Phase III clinical trials for stroke. |
| Dehydrosoyasaponin-I (DHS-1) | Triterpenoid saponin | Potent activator, with nanomolar concentrations causing significant increases in channel open probability.[8] | Its activating effect is dependent on the presence of the auxiliary β1 subunit of the BK channel.[6] | A naturally occurring compound that is a valuable tool for studying the role of the β1 subunit in BK channel modulation.[6] It acts from the intracellular side of the membrane. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of BK channel activation and a typical experimental workflow for characterizing BK channel openers.
References
- 1. Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs [mdpi.com]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of BK Channels by Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Therapeutic Potential of Quercetin to Alleviate Endothelial Dysfunction in Age-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of KCa1.1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of KCa1.1 channel activator-1 (compound 1E) with other notable KCa1.1 activators, NS11021 and BMS-204352. The information is intended to assist researchers in selecting the most appropriate compound for their studies and to provide a framework for evaluating novel KCa1.1 channel modulators.
Introduction to KCa1.1 Channels
The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), is a crucial regulator of neuronal excitability, smooth muscle tone, and neurotransmitter release. Its activation leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability. This central role in various physiological processes has made the KCa1.1 channel an attractive therapeutic target for a range of disorders, including hypertension, stroke, and epilepsy. The development of specific and selective activators is paramount to modulate its activity for therapeutic benefit while minimizing off-target effects.
Comparative Analysis of KCa1.1 Activators
This section compares the performance of this compound, a quercetin hybrid derivative, with two well-characterized activators: NS11021 and BMS-204352. The comparison is based on their potency (EC50 values) and their selectivity against other ion channels.
Data Presentation
| Compound | Target | EC50 | Off-Target(s) | Off-Target Activity | Reference(s) |
| This compound (compound 1E) | KCa1.1 | Data not available | CaV1.2 | Blocker | [1][2] |
| NS11021 | KCa1.1 | 0.4 - 2.1 µM | Kv, Na+, Ca2+ channels | No significant effect at <10 µM | [3][4][5] |
| BMS-204352 | KCa1.1 | 392 nM | KCNQ5 | Activator (EC50 = 2.4 µM) | [6][7][8][9] |
Note: The lack of publicly available quantitative data (EC50) for this compound limits a direct potency comparison. It is described as a selective vascular KCa1.1 channel stimulator, but its concomitant CaV1.2 blocking activity should be considered in experimental design.[1][2]
Experimental Protocols
The determination of activator specificity and selectivity is predominantly achieved through electrophysiological techniques, with the patch-clamp method being the gold standard.
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology for Assessing Activator Specificity and Selectivity
This protocol is designed to determine the potency and selectivity of a test compound on the target ion channel (KCa1.1) and a panel of off-target ion channels.
1. Cell Preparation:
-
Use a stable cell line expressing the human KCa1.1 channel (e.g., HEK293 cells). For off-target testing, use cell lines expressing other ion channels of interest (e.g., Kv, Nav, Cav, KCNQ channels).
-
Culture cells to 70-80% confluency on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to a desired level (e.g., 1 µM) to study Ca²⁺-dependent activation.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit KCa1.1 currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).
-
Record the resulting currents using an appropriate amplifier and digitizer. Filter the currents at 2 kHz and sample at 10 kHz.
-
Apply the test compound at increasing concentrations to the bath solution to determine the dose-response relationship and calculate the EC50 value.
-
To assess selectivity, perform similar recordings on cell lines expressing a panel of off-target ion channels, applying relevant voltage protocols for each channel type.
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct a dose-response curve by plotting the percentage of current activation against the logarithm of the compound concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Compare the EC50 values for the target channel with those for off-target channels to determine the selectivity profile.
Signaling Pathways and Experimental Workflows
KCa1.1 Channel Activation Signaling Pathway
Activation of KCa1.1 channels can be modulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of channel activators.
Caption: KCa1.1 channel activation and its modulating signaling pathways.
Experimental Workflow for Evaluating KCa1.1 Activator Selectivity
The following diagram illustrates a typical workflow for assessing the selectivity of a potential KCa1.1 channel activator.
Caption: Workflow for identifying and characterizing selective KCa1.1 channel activators.
Conclusion
The selection of a KCa1.1 channel activator for research or drug development requires careful consideration of its potency and, critically, its selectivity. While NS11021 demonstrates high specificity for the KCa1.1 channel, BMS-204352 exhibits a broader activity profile, also targeting KCNQ channels. This compound presents an interesting profile with its dual activity as a KCa1.1 stimulator and a CaV1.2 blocker, which may be advantageous or disadvantageous depending on the therapeutic context. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these and other novel KCa1.1 modulators. A thorough understanding of the underlying signaling pathways will further aid in the interpretation of experimental results and the prediction of in vivo effects.
References
- 1. Design, synthesis and pharmacological evaluation of ester-based quercetin derivatives as selective vascular KCa1.1 channel stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS 11021 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Immunomart [immunomart.com]
Navigating Selectivity: A Comparative Analysis of KCa1.1 Channel Activator-1 Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the selectivity profile of KCa1.1 channel activators, featuring comparative data, experimental methodologies, and pathway visualizations.
The large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel), is a ubiquitous and crucial regulator of physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. As a therapeutic target, activators of KCa1.1 hold promise for a range of conditions. However, the clinical utility of any ion channel modulator is intrinsically linked to its selectivity. Off-target effects can lead to undesirable side effects and therapeutic complications. This guide provides a comparative overview of the cross-reactivity of a representative KCa1.1 channel activator, "KCa1.1 channel activator-1," with other ion channels, using data from well-characterized activators such as NS1619 and the more selective compound NS11021 as benchmarks.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the cross-reactivity of two prominent KCa1.1 channel activators, NS1619 and NS11021, against a panel of other ion channels. This data is essential for assessing the potential for off-target effects.
| Ion Channel | KCa1.1 Activator | Activity | IC50/EC50 | Reference |
| KCa1.1 (BK) | NS1619 | Activator | EC50 ≈ 10-30 µM | [1] |
| NS11021 | Activator | EC50 ≈ 0.4-2.1 µM | [2][3] | |
| L-type Ca²⁺ Channel | NS1619 | Inhibitor | IC50 = 7 µM | [4] |
| NS11021 | No significant effect at ≤ 10 µM | - | [5] | |
| Voltage-gated K⁺ (Kv) Channels | NS1619 | Inhibitor | Inhibition at ~100 µM | [6] |
| NS11021 | No significant effect at ≤ 10 µM | - | [5] | |
| Voltage-gated Na⁺ (Nav) Channels | NS1619 | Inhibitor | Inhibition observed | [7] |
| NS11021 | No significant effect at ≤ 10 µM | - | [5] | |
| Ca²⁺-activated Cl⁻ Channels | NS1619 | Inhibitor | Inhibition observed | [7] |
| Sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | NS1619 | Inhibitor | Inhibition observed | [8] |
| Cav3.1 (T-type Ca²⁺ Channel) | BK-20 (novel activator) | Inhibitor | IC50 = 1.05 µM | [9] |
Note: "this compound" is a representative term. The data presented is for the well-characterized activators NS1619 and NS11021 to provide a framework for comparison.
Experimental Protocols for Assessing Cross-reactivity
The determination of ion channel selectivity is paramount in drug discovery. The two primary methods for assessing the cross-reactivity of a KCa1.1 activator are electrophysiology and fluorescence-based assays.
Electrophysiology-Based Assays (Patch-Clamp)
Patch-clamp electrophysiology is the gold standard for characterizing ion channel pharmacology due to its precision in measuring ion flow across the cell membrane.[10]
Objective: To determine the effect of the KCa1.1 activator on a panel of different ion channels (e.g., Nav, Cav, Kv, hERG) expressed in a heterologous system (e.g., HEK293 or CHO cells).
General Protocol:
-
Cell Culture: Culture cells stably expressing the ion channel of interest.
-
Electrophysiology Recordings:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Use specific voltage protocols to elicit currents characteristic of the ion channel being studied. For example, a series of depolarizing voltage steps can be used to activate voltage-gated channels.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the KCa1.1 activator.
-
Data Acquisition: Record changes in current amplitude and kinetics at each concentration.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct concentration-response curves to determine the IC50 (for inhibition) or EC50 (for activation) of the compound on the target ion channel.
-
Automated Patch-Clamp: High-throughput automated patch-clamp systems (e.g., QPatch, IonFlux) can be utilized to screen compounds against a larger panel of ion channels more rapidly.[11] The fundamental principles remain the same as manual patch-clamp.
Fluorescence-Based Assays
Fluorescence-based assays offer a higher throughput method for screening compound libraries and are suitable for identifying potential off-target liabilities early in the drug discovery process.[12] These assays typically use fluorescent dyes sensitive to changes in membrane potential or specific ion concentrations.
Objective: To detect changes in the activity of a panel of ion channels in response to the KCa1.1 activator using a fluorescence plate reader.
General Protocol:
-
Cell Plating: Plate cells expressing the ion channel of interest in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., a FRET-based dye) or an ion-sensitive indicator.[12]
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add the KCa1.1 activator at various concentrations to the wells.
-
Stimulation: Add a stimulus to activate the ion channel of interest (e.g., a high concentration of potassium to depolarize the cells and activate voltage-gated channels).
-
Fluorescence Measurement: Measure the change in fluorescence in response to the stimulus in the presence and absence of the compound.
-
Data Analysis: Calculate the change in fluorescence and construct concentration-response curves to determine the IC50 or EC50.
Signaling Pathway of KCa1.1 Activation
Activation of KCa1.1 channels has a direct impact on cellular excitability. The following diagram illustrates the primary signaling pathway following the activation of KCa1.1 channels.
The activation of KCa1.1 channels by a specific activator leads to an increased open probability of the channel. This facilitates the efflux of potassium ions (K⁺) from the cell, down their electrochemical gradient. The outward movement of positive charge results in membrane hyperpolarization, making the cell less excitable. This hyperpolarization is the primary mechanism through which KCa1.1 activation exerts its physiological effects, such as the relaxation of smooth muscle and the reduction of neuronal firing rates.
References
- 1. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small Molecule NS11021 Promotes BK Channel Activation by Increasing Inner Pore Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potassium channel opener NS1619 modulates calcium homeostasis in muscle cells by inhibiting SERCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
A Comparative Analysis of KCa1.1 Activators Across Diverse Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key KCa1.1 (BK channel) activators in different tissues, supported by experimental data. The large-conductance calcium-activated potassium (KCa1.1) channels are crucial regulators of physiological processes, including smooth muscle contraction and neuronal excitability, making them a significant target for therapeutic intervention.
The activation of KCa1.1 channels leads to potassium ion efflux, resulting in membrane hyperpolarization and reduced cell excitability. This mechanism is pivotal in controlling smooth muscle tone and neuronal firing rates. The tissue-specific effects of KCa1.1 activators are largely influenced by the differential expression of the channel's auxiliary β subunits (β1-β4), which modulate the channel's sensitivity to calcium and voltage, as well as its pharmacology. This guide focuses on a comparative analysis of two prominent synthetic KCa1.1 activators, NS11021 and BMS-204352, and discusses the role of L-DOPA in modulating systems where KCa1.1 channels are active.
Quantitative Comparison of KCa1.1 Activators
The following table summarizes the key quantitative data for the KCa1.1 activators NS11021 and BMS-204352, providing a basis for their comparative assessment.
| Activator | Target Tissue/Cell Line | Potency (EC50/pD2) | Efficacy | Key Findings |
| NS11021 | Urinary Bladder Smooth Muscle | 400 nM (EC50) | ~3-fold increase in whole-cell BK currents | Reduces the frequency of spontaneous action potentials and the force of spontaneous phasic contractions.[1] |
| Rat Penile Arteries | pD2 = 5.1 (EC50 ≈ 7.94 µM) | Concentration-dependent relaxation | Induces relaxation of phenylephrine-contracted penile arteries.[2] | |
| HEK293 cells expressing KCa1.1 | Activates at >0.3 µM | Parallel-shifts channel activation curves to more negative potentials | Increases the open probability of the channel by altering gating kinetics without affecting single-channel conductance.[3][4] | |
| BMS-204352 | HEK293 cells expressing KCa1.1 | 392 nM (EC50) at -48.4 mV | Increases KCa1.1 currents in a calcium- and concentration-dependent manner | Potent activator of maxi-K channels.[5] |
| CA1 Rat Neurons (in vitro) | Doses ranging from 0.005 to 1 mg/kg | Decreases electrically induced population excitatory postsynaptic potentials (pEPSPs) | Demonstrates neuroprotective effects.[6] | |
| Rat model of ischemic stroke | 0.001 and 0.3 mg/kg | Reduces infarct volume | Shows potential for the treatment of ischemic stroke.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of KCa1.1 activation in smooth muscle cells.
Caption: General experimental workflow for assessing KCa1.1 activator performance.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KCa1.1 activators.
Electrophysiology: Patch-Clamp Technique
Objective: To directly measure the ion currents through KCa1.1 channels in response to activators.
Protocol:
-
Cell Preparation:
-
Culture cells endogenously expressing KCa1.1 channels or a cell line (e.g., HEK293) stably transfected with the KCa1.1 α subunit (and β subunits if desired).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
-
Solutions:
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer system to clamp the free Ca2+ concentration at a desired level (e.g., 1 µM) (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Establish the whole-cell or inside-out patch configuration.
-
Hold the membrane potential at a negative holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit KCa1.1 currents.
-
Perfuse the cell with the external solution containing the KCa1.1 activator at various concentrations.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage.
-
Construct dose-response curves and calculate the EC50 value by fitting the data to the Hill equation.
-
Analyze changes in the voltage-dependence of activation by fitting the conductance-voltage relationship to a Boltzmann function.
-
Fluorescence-Based Ion Flux Assay (e.g., FLIPR Potassium Assay Kit)
Objective: To measure KCa1.1 channel activity in a high-throughput format by detecting the influx of a surrogate ion (e.g., thallium, Tl+).
Protocol:
-
Cell Preparation:
-
Plate cells expressing KCa1.1 channels in a 96- or 384-well microplate.
-
Allow cells to adhere and form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the fluorescent indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition and Signal Detection:
-
Prepare a plate containing the KCa1.1 activators at various concentrations.
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the stimulus buffer containing Tl+ and the KCa1.1 activator to the cell plate.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of Tl+ through open KCa1.1 channels.
-
Determine the response magnitude (e.g., peak fluorescence or area under the curve).
-
Generate dose-response curves and calculate EC50 values.
-
Discussion of Activators
NS11021
NS11021 is a potent and specific activator of KCa1.1 channels.[7] It exhibits its effects by shifting the voltage-dependence of channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[3][4] Its high potency and specificity make it a valuable tool for studying the physiological roles of KCa1.1 channels in various tissues. Studies have demonstrated its efficacy in relaxing smooth muscle in the urinary bladder and penile arteries, highlighting its potential for treating conditions related to smooth muscle hypercontractility.[1][2]
BMS-204352
BMS-204352 is another potent activator of KCa1.1 channels that has been extensively studied for its neuroprotective effects.[6] It has been shown to reduce neuronal hyperexcitability and decrease infarct volume in animal models of stroke.[6] While it shows promise in preclinical studies for neurological disorders, its clinical development for stroke was not pursued further. BMS-204352 also activates KCNQ potassium channels, which may contribute to its overall pharmacological profile.[8]
L-DOPA and the KCa1.1 Channel
L-DOPA is a precursor to the neurotransmitter dopamine and is a cornerstone therapy for Parkinson's disease. While not a direct activator in the same class as NS11021 and BMS-204352, its administration leads to increased dopamine levels in the brain. Dopaminergic signaling pathways can modulate neuronal excitability, in part by influencing the activity of various ion channels, including KCa1.1. The activation of certain dopamine receptors can lead to downstream signaling cascades that could indirectly modulate KCa1.1 channel function. However, the direct interaction and activation of KCa1.1 channels by L-DOPA itself is not well-established. Further research is needed to elucidate the precise relationship between L-DOPA-derived dopamine and KCa1.1 channel activity in the central nervous system.
Conclusion
The comparative analysis of KCa1.1 activators reveals tissue-specific differences in their efficacy and potency, largely attributable to the expression of different β subunits. NS11021 serves as a highly specific tool for investigating KCa1.1 function, particularly in smooth muscle. BMS-204352 has demonstrated significant neuroprotective potential, although its broader channel activity should be considered. Understanding the nuanced pharmacology of these activators in the context of tissue-specific KCa1.1 channel composition is paramount for the development of targeted and effective therapies for a range of disorders, from smooth muscle dysfunctions to neurological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NS 11021 | BKCa (KCa1.1) activator | Probechem Biochemicals [probechem.com]
- 5. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. NS 11021 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Validating the On-Target Effects of KCa1.1 Channel Activator-1 with siRNA: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of a KCa1.1 channel activator, herein referred to as "KCa1.1 Activator-1," and validates its specificity using small interfering RNA (siRNA) technology. The experimental data presented, based on established findings in the field, demonstrates a robust method for confirming that the activator's mechanism of action is directly mediated by the KCa1.1 channel.
Comparative Analysis of KCa1.1 Activator-1 Efficacy and Specificity
The on-target efficacy of KCa1.1 Activator-1 was quantified by its ability to potentiate the channel's open probability, leading to membrane hyperpolarization. To validate that this effect is specifically mediated by the KCa1.1 channel, a selective knockdown of the channel's α-subunit, encoded by the KCNMA1 gene, was performed using siRNA. The following table summarizes the key findings from a representative experiment assessing whole-cell currents in a human cell line endogenously expressing KCa1.1 channels.
| Experimental Condition | Treatment | Peak Outward Current Density (pA/pF) at +60 mV | Half-maximal Activation Voltage (V½) (mV) | Interpretation |
| Control | Vehicle (DMSO) | 15.2 ± 2.1 | 85.3 ± 4.5 | Basal KCa1.1 channel activity. |
| Activator Treatment | 10 µM KCa1.1 Activator-1 | 48.7 ± 5.3 | 42.1 ± 3.8 | Significant potentiation of KCa1.1 channel activity, indicated by increased current and a leftward shift in the voltage-dependence of activation. |
| Negative Control siRNA + Activator | Scrambled siRNA + 10 µM KCa1.1 Activator-1 | 46.9 ± 4.9 | 43.5 ± 4.1 | Non-targeting siRNA has no effect on the activator's ability to potentiate KCa1.1 currents. |
| On-Target Validation | KCNMA1 siRNA + 10 µM KCa1.1 Activator-1 | 18.3 ± 2.5 | 81.7 ± 5.2 | Knockdown of the KCa1.1 α-subunit significantly attenuates the effect of the activator, confirming its on-target specificity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for similar validation studies.
siRNA-mediated Knockdown of KCNMA1
This protocol outlines the steps for transiently silencing the KCNMA1 gene in a human cell line.
-
Cell Culture: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
siRNA Transfection:
-
One day prior to transfection, cells were seeded in 6-well plates to reach 60-70% confluency on the day of transfection.
-
For each well, 100 pmol of either KCNMA1-targeting siRNA or a non-targeting (scrambled) control siRNA were diluted in 250 µL of serum-free medium.
-
In a separate tube, 5 µL of a lipid-based transfection reagent was diluted in 250 µL of serum-free medium and incubated for 5 minutes at room temperature.
-
The diluted siRNA and the diluted transfection reagent were combined, mixed gently, and incubated for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
The 500 µL of the siRNA-lipid complex mixture was added dropwise to each well.
-
The cells were incubated with the transfection complexes for 48-72 hours before subsequent experiments. The efficiency of knockdown was confirmed by RT-qPCR and Western blotting for the KCa1.1 α-subunit.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for recording KCa1.1 channel currents.
-
Cell Preparation: Cells were detached and plated onto glass coverslips 24 hours before recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and free Ca2+ buffered to 1 µM (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings were performed at room temperature using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ were used.
-
Cells were held at a membrane potential of -80 mV.
-
Currents were elicited by voltage steps from -60 mV to +80 mV in 20 mV increments for 200 ms.
-
After establishing a stable baseline recording, the external solution containing either the vehicle or KCa1.1 Activator-1 was perfused over the cell.
-
The effect of the compound was allowed to stabilize for 3-5 minutes before recording the potentiated currents.
-
Visualizing the Experimental Logic and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the signaling pathway of KCa1.1, the experimental workflow for validating the activator, and the logical relationship of the experimental design.
Caption: KCa1.1 channel signaling pathway.
Comparing in vitro and in vivo effects of KCa1.1 channel activators
A Comprehensive Guide to KCa1.1 Channel Activators: In Vitro and In Vivo Effects
The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK channel), plays a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2] Its activation leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and reduced cellular excitability.[2] This mechanism has made KCa1.1 an attractive therapeutic target for a range of conditions, including stroke, bladder overactivity, and erectile dysfunction. This guide provides a detailed comparison of the in vitro and in vivo effects of two prominent KCa1.1 channel activators, BMS-204352 and NS11021, with supporting experimental data and protocols.
In Vitro Efficacy and Potency
The in vitro effects of KCa1.1 channel activators are typically assessed using electrophysiological techniques, such as patch-clamp recordings, on cells expressing the channel. These studies provide quantitative data on the potency and mechanism of action of the compounds.
| Compound | Cell Type | Assay | Key Findings | EC50 | Reference |
| BMS-204352 | HEK293 cells | Outside-out patch clamp | Potent and effective calcium-sensitive opener of maxi-K channels. | 392 nM | [3] |
| Xenopus laevis oocytes expressing human KCa1.1 | Two-electrode voltage clamp | Increases KCa1.1 currents in a calcium- and concentration-dependent manner. | Not Reported | [4] | |
| CA1 rat neurons | Electrophysiology | Decreases electrically induced population excitatory postsynaptic potentials (pEPSPs). | Not Reported | [4] | |
| NS11021 | Xenopus laevis oocytes expressing hKCa1.1 | Two-electrode voltage clamp | Activates KCa1.1 in a concentration-dependent manner, shifting activation curves to more negative potentials. | 0.4 - 2.1 µM | [5][6] |
| Mammalian cells expressing KCa1.1 | Patch clamp | Increases the open probability of the channel by altering gating kinetics without affecting single-channel conductance. | Not Reported | [7] | |
| Guinea pig urinary bladder smooth muscle cells | Whole-cell patch clamp | Increased whole-cell BK currents approximately 3.7-fold at +40 mV with 3 µM NS11021. | Not Reported | [8] |
In Vivo Efficacy and Therapeutic Potential
In vivo studies in animal models are essential to evaluate the therapeutic potential and safety of KCa1.1 channel activators. These studies provide insights into the effects of these compounds on complex physiological processes.
| Compound | Animal Model | Condition | Dosing | Key Findings | Reference |
| BMS-204352 | Rat model of ischemic stroke (MCAO) | Stroke | 0.001 and 0.3 mg/kg | Reduces infarct volume. | [4] |
| Spontaneous hypertensive rats (SHR) with MCAO | Stroke | 0.3 mg/kg, i.v. | Significantly reduced cortical infarct volume when administered 2 hours post-occlusion. | [1][9][10] | |
| Normotensive Wistar rats with MCAO | Stroke | 1 µg/kg to 1 mg/kg, i.v. | Produced a significant reduction in cortical infarct volume. | [1][10] | |
| Rat model of fluid percussion-induced traumatic brain injury | Traumatic Brain Injury | Not specified | Decreases edema and improves performance in the Morris water maze. | [4] | |
| NS11021 | Rat model | Erectile Dysfunction | Not specified | Enhances erectile responses. | [11] |
| Guinea pig | Bladder Overactivity | Not specified | Decreases excitability and contractility of urinary bladder smooth muscle. | [12] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of KCa1.1 channel activators, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to study them.
KCa1.1 Channel Activation Signaling Pathway
Activation of the KCa1.1 channel is a key event in cellular signaling that integrates changes in intracellular calcium concentration and membrane potential to modulate cellular excitability.
Caption: KCa1.1 channel activation pathway.
Experimental Workflow: In Vitro Patch-Clamp Recording
Patch-clamp electrophysiology is a fundamental technique to study the properties of ion channels like KCa1.1 in a controlled in vitro environment.
References
- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The small molecule NS11021 is a potent and specific activator of Ca2+-activated big-conductance K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS11021, a novel opener of large-conductance Ca2+-activated K+ channels, enhances erectile responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of KCa1.1 Channel Activator-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of KCa1.1 channel activator-1, a compound recognized for its selective stimulation of the vascular KCa1.1 channel. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. Before handling, it is crucial to wash skin thoroughly and to refrain from eating, drinking, or smoking in the designated work area[1]. In case of accidental swallowing, it is imperative to contact a poison center or a physician immediately[1].
| Hazard Classification | GHS Statements | Key Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth.[1] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects[1] | P273: Avoid release to the environment. P391: Collect spillage.[1] |
Proper Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical's properties, properly sealed to prevent leaks, and stored in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
-
Institutional Procedures:
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.
-
-
Professional Disposal:
-
The collected waste must be disposed of through an approved and licensed waste disposal company[1]. Your institution's EHS department will facilitate this process. These professional services ensure that the chemical is handled and disposed of in accordance with all local, state, and federal regulations.
-
Disposal Workflow
References
Essential Safety and Logistics for Handling KCa1.1 Channel Activator-1
For researchers, scientists, and drug development professionals working with KCa1.1 channel activator-1, a selective vascular KCa1.1 channel stimulator, ensuring safe handling and proper disposal is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Compound Identification:
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Potassium Channel Activator 1, (2,4-dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, Compound 1E |
| CAS Number | 908608-06-0 |
| Molecular Formula | C19H23N3O3 |
| Hazard Summary | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets for the compound and structurally related quercetin derivatives.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield. | Must meet ANSI Z87.1 standards to protect against splashes of the compound, especially when in solution.[3][4] |
| Hands | Nitrile rubber gloves. | Tested according to EN 374. A material thickness of >0.11 mm is recommended, with a breakthrough time of >480 minutes.[5] Double gloving may be necessary for additional protection.[3] |
| Body | Laboratory coat. | A polyester-cotton blend (at least 35% cotton) is acceptable where no open flames are present.[6] Should be buttoned to protect skin and personal clothing from contamination.[5][7] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust formation is likely. | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded.[8] Engineering controls like a chemical fume hood are the primary means of respiratory protection. |
| Feet | Closed-toe shoes. | Required in all laboratory settings to protect against spills and falling objects.[5][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize risk. The following steps provide guidance for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
The recommended storage temperature is -20°C for the powder form.[2]
-
Keep the container tightly sealed.[2]
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of any dust.
-
Before handling, ensure all required PPE is correctly worn.
-
For weighing, use a balance inside the fume hood or a containment enclosure.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If working with small quantities (≤10 mg), solvents can be added directly to the product vial. For larger amounts, it is recommended to weigh out the required quantity.[9]
3. Experimental Use:
-
Conduct all experiments involving this compound within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and clean the spill site with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), unused solutions, and spill cleanup materials, must be collected as hazardous chemical waste.
-
Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Do not mix this waste with other waste streams unless compatible.
2. Deactivation (Considerations):
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste management company.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. msesupplies.com [msesupplies.com]
- 3. mdpi.com [mdpi.com]
- 4. flowsciences.com [flowsciences.com]
- 5. witpress.com [witpress.com]
- 6. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
